Product packaging for Actinorhodin(Cat. No.:CAS No. 1397-77-9)

Actinorhodin

Numéro de catalogue: B073869
Numéro CAS: 1397-77-9
Poids moléculaire: 634.5 g/mol
Clé InChI: MGFJRQUGYNFFDQ-WYUUTHIRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Actinorhodin is a naturally occurring benzoisochromanequinone antibiotic produced by Streptomyces coelicolor. This pigmented secondary metabolite serves as a versatile tool in microbiological and biochemical research. Its primary mechanism of action is as a weak, pH-responsive antibiotic, interfering with bacterial cell membrane function. A unique and valuable property of this compound is its function as a natural pH indicator; it exhibits a striking color change from red at acidic pH to blue at alkaline pH, making it a useful visual reporter in culture studies. Researchers utilize this compound to study antibiotic biosynthesis pathways, bacterial signal transduction, and the regulation of secondary metabolism in actinobacteria. It is a model compound for investigating the genetic and enzymatic control of polyketide synthesis, a major pathway for producing clinically important natural products. Furthermore, its role in bacterial competition and communication within microbial communities is an active area of investigation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H26O14 B073869 Actinorhodin CAS No. 1397-77-9

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

1397-77-9

Formule moléculaire

C32H26O14

Poids moléculaire

634.5 g/mol

Nom IUPAC

2-[(1R,3S)-8-[(1R,3S)-3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid

InChI

InChI=1S/C32H26O14/c1-9-21-15(3-11(45-9)5-19(35)36)29(41)23-17(33)7-13(27(39)25(23)31(21)43)14-8-18(34)24-26(28(14)40)32(44)22-10(2)46-12(6-20(37)38)4-16(22)30(24)42/h7-12,33,39,41,43H,3-6H2,1-2H3,(H,35,36)(H,37,38)/t9-,10-,11+,12+/m1/s1

Clé InChI

MGFJRQUGYNFFDQ-WYUUTHIRSA-N

SMILES isomérique

C[C@@H]1C2=C(C[C@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6[C@H](O[C@@H](CC6=C5O)CC(=O)O)C)O)O

SMILES canonique

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6C(OC(CC6=C5O)CC(=O)O)C)O)O

Synonymes

8,8'-bi-1H-naphtho(2,3-C)pyran)-3,3'-diacetic acid, 3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-, (1R,1'R,3S,3'S)-
actinorhodin
actinorhodine

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Actinorhodin from Soil Streptomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the isolation and quantification of actinorhodin, a pigmented polyketide antibiotic produced by Streptomyces coelicolor. The document details the historical context, the genetic and regulatory mechanisms governing its production, and provides detailed experimental protocols for its extraction and analysis.

Discovery and Background

This compound is a blue-pigmented secondary metabolite first isolated from Streptomyces coelicolor.[1][2] Its distinctive property as a pH indicator—red under acidic conditions (below pH 8.5) and blue in alkaline environments—played a crucial role in early studies and facilitated the isolation of mutants blocked in its biosynthetic pathway.[2][3] This led to the seminal discovery and characterization of the act gene cluster, one of the first antibiotic biosynthesis pathways to be genetically elucidated.[3]

The production of this compound is tightly regulated and often linked to the morphological differentiation of the bacterium, typically occurring during the formation of aerial mycelia and spores.[4] While S. coelicolor is the model organism for this compound production, the closely related Streptomyces lividans also possesses the biosynthetic gene cluster but does not typically express it under standard laboratory conditions.[4] However, activation of regulatory genes can induce its production in S. lividans.[4][5]

Biosynthesis and Regulation

This compound is a dimer of two benzoisochromanequinone moieties.[1] Its biosynthesis is initiated by a type II polyketide synthase encoded by the actI operon.[6] The subsequent steps involve a series of tailoring enzymes that modify the polyketide backbone, leading to the formation of intermediates like (S)-DNPA and dihydrokalafungin (DHK).[6] Two molecules of DHK are then oxidatively coupled to form the final this compound molecule.[6]

The regulation of the act gene cluster is complex, involving multiple layers of control. Key regulatory elements include:

  • actII-ORF4: This gene encodes a transcriptional activator that is essential for the expression of the biosynthetic genes.

  • afsR and afsR2: These genes are involved in the activation of this compound production, and their expression can be influenced by the carbon source in the growth medium.[4]

  • Glucose Repression: The presence of glucose can repress this compound biosynthesis in S. lividans by inhibiting the transcription of afsR2.[4]

  • cutRS: This two-component system acts as a repressor of this compound biosynthesis. Deletion of cutRS leads to a significant increase in this compound production.[7]

  • Export and Resistance: The actAB operon encodes an efflux pump responsible for exporting this compound out of the cell, which is crucial for avoiding self-toxicity.[6][8] The expression of actAB is induced by both this compound and its biosynthetic intermediates.[6]

The following diagram illustrates the key regulatory inputs influencing the this compound biosynthetic gene cluster.

Actinorhodin_Regulation cluster_regulation Regulatory Inputs cluster_biosynthesis Biosynthesis & Export afsR afsR/afsR2 act_cluster act Gene Cluster (Biosynthesis) afsR->act_cluster activates glucose Glucose glucose->afsR represses cutRS cutRS cutRS->act_cluster represses phosphate High Phosphate phosphate->act_cluster inhibits This compound This compound act_cluster->this compound actAB actAB (Export Pump) This compound->actAB induces actAB->this compound exports

Caption: Regulatory network of this compound production.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and quantification of this compound from Streptomyces cultures.

Culture Conditions for this compound Production

Optimizing culture conditions is critical for maximizing this compound yield. Several factors, including media composition and pH, play a significant role.

  • Media: Starch-based media, such as Starch-Yeast Extract Medium, are commonly used for cultivating Streptomyces for this compound production.[9] Supplemented minimal medium with higher phosphate concentrations can be used to inhibit the production of other pigments like prodiginine, thereby simplifying the purification of this compound-related metabolites.[10]

  • pH: The pH of the culture medium influences the form and location of the produced pigment. At a pH of 4.5 to 5.5, this compound is primarily found intracellularly.[11][12] At a higher pH of 6.0 to 7.5, γ-actinorhodin (the lactone form) is produced and can be found both intracellularly and extracellularly.[11][12]

  • Incubation: Cultures are typically incubated at 30°C for 7 days on a rotary shaker.[9][13]

Extraction of Intracellular this compound

This protocol is adapted for the extraction of the red, acidic form of this compound from the mycelium.

  • Harvest Cells: Grow the Streptomyces culture under appropriate conditions. Harvest the mycelium by centrifugation (e.g., 25,000 x g for 10 minutes at 4°C).[11]

  • Acid Wash: Wash the cell pellet twice with 0.1 N HCl to remove impurities that may interfere with subsequent extraction steps.[11]

  • Alkaline Lysis and Extraction: Resuspend the washed pellet in 1 N KOH. Mix thoroughly to lyse the cells and solubilize the blue, alkaline form of this compound.[11]

  • Clarification: Centrifuge the mixture (e.g., 3,000 x g for 5 minutes) to pellet the cell debris.[11]

  • Collection: Collect the supernatant, which now contains the solubilized this compound.

Extraction of Extracellular γ-Actinorhodin

This protocol is designed for the extraction of the blue pigment from the culture supernatant.

  • Separate Supernatant: After cell harvesting by centrifugation, collect the culture supernatant.

  • Acidification: Acidify the supernatant to a pH of 2-3 using 1 N HCl. This will cause the crude this compound to precipitate.[9][11]

  • Solvent Extraction: Add 1/4 volume of chloroform to the acidified supernatant. Shake vigorously and then separate the phases by centrifugation (e.g., 3,000 x g for 5 minutes). The γ-actinorhodin will partition into the chloroform phase.[11]

  • Collection: Carefully collect the chloroform phase containing the pigment.

The overall workflow for the isolation and purification of this compound is depicted in the diagram below.

Actinorhodin_Isolation_Workflow cluster_intra Intracellular Extraction cluster_extra Extracellular Extraction culture Streptomyces Culture centrifugation1 Centrifugation culture->centrifugation1 mycelium Mycelium centrifugation1->mycelium supernatant Supernatant centrifugation1->supernatant acid_wash Wash with 0.1 N HCl mycelium->acid_wash acidification Acidify to pH 2-3 with HCl supernatant->acidification alkaline_lysis Resuspend in 1 N KOH acid_wash->alkaline_lysis centrifugation2 Centrifugation alkaline_lysis->centrifugation2 intra_this compound Intracellular this compound (in KOH) centrifugation2->intra_this compound chloroform_extraction Extract with Chloroform acidification->chloroform_extraction centrifugation3 Centrifugation chloroform_extraction->centrifugation3 extra_this compound Extracellular γ-Actinorhodin (in Chloroform) centrifugation3->extra_this compound

Caption: Workflow for this compound isolation.
Quantification of this compound

This compound concentration can be determined spectrophotometrically.

  • Total this compound: To measure the total amount of this compound (both intracellular and extracellular), add KOH to the whole culture broth to a final concentration of 1 N. After centrifugation to remove cell debris, measure the absorbance of the blue supernatant at 640 nm.[11][14] The concentration can be calculated using the molar extinction coefficient.

  • Intracellular this compound: For the intracellular fraction extracted in 1 N KOH, measure the absorbance of the supernatant at 640 nm.[11]

  • Extracellular γ-Actinorhodin: For the extracellular fraction extracted in chloroform, measure the absorbance of the chloroform phase at 542 nm.[11]

Quantitative Data on this compound Production

The production of this compound is highly variable and depends on the genetic background of the Streptomyces strain and the culture conditions. The following table summarizes some reported quantitative data on this compound production.

ConditionStrainChange in this compound ProductionReference
Deletion of actAB (export pump)S. coelicolor M145~5-fold decrease[8]
Deletion of actR (repressor of actAB)S. coelicolor M145~4 to 5-fold increase[8]
Disruption of SCO6993S. coelicolor9.0-fold increase in R2YE broth[15]
Supplementation with 10 µM cAMPS. coelicolor M1146+ACT1.1-fold increase (total)[16][17]
Replacement of nitrate with ammonium as N sourceS. coelicolor3-fold increase in yield[14]
Fed-batch fermentationS. coelicolor> 5 g/L[14]

Conclusion

The discovery and study of this compound in Streptomyces coelicolor have been foundational to our understanding of antibiotic biosynthesis and its genetic regulation. The well-characterized nature of its production and the distinct colorimetric properties of the molecule make it an excellent model system for research in microbial secondary metabolism and synthetic biology. The protocols and data presented in this guide offer a solid foundation for researchers and professionals seeking to work with this important natural product.

References

The Ecological Blueprint of Actinorhodin: A Technical Guide to its Biological Role in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Actinorhodin, a blue-pigmented polyketide antibiotic produced by Streptomyces coelicolor, has long served as a model for secondary metabolite biosynthesis. However, its ecological significance extends far beyond its vibrant hue. This in-depth technical guide delineates the multifaceted biological roles of this compound in the ecology of Streptomyces, focusing on its function as an antimicrobial agent, a signaling molecule, and a key player in microbial competition. We provide a comprehensive overview of the intricate regulatory networks governing its production, present quantitative data on its activity and synthesis, and offer detailed experimental protocols for its study. Furthermore, this guide employs Graphviz visualizations to illustrate the complex signaling pathways and experimental workflows, providing a clear and concise reference for researchers in the field.

Introduction: Beyond the Blue Pigment

Streptomyces, a genus of soil-dwelling bacteria, are renowned for their prolific production of secondary metabolites, including a vast array of antibiotics. Among these, this compound, produced by the model organism Streptomyces coelicolor A3(2), stands out due to its characteristic pH-indicating properties and its well-characterized biosynthetic pathway.[1] While often viewed as a paradigm for antibiotic production, the true biological role of this compound in its natural habitat is a complex interplay of chemical warfare, intercellular communication, and self-preservation. Understanding these ecological functions is paramount for the discovery and development of novel antimicrobial agents and for harnessing the full biosynthetic potential of Streptomyces.

The Antimicrobial Arsenal of this compound

This compound exhibits potent bacteriostatic activity, primarily against Gram-positive bacteria.[2] Its mechanism of action is multifaceted, involving the generation of reactive oxygen species (ROS) and the induction of cellular stress responses.

A Redox-Active Weapon

This compound is a redox-active molecule. Its reduced form can react with molecular oxygen to produce superoxide anions, leading to the formation of other ROS.[3] This oxidative stress is a key component of its antimicrobial activity, causing damage to DNA, proteins, and other cellular components.[3][4]

A Complex Mode of Action

Beyond oxidative stress, this compound induces at least three distinct stress responses in target cells: oxidative damage, protein damage, and DNA damage responses.[3][4] This complex mode of action, targeting multiple cellular processes, suggests a sophisticated mechanism to overcome bacterial defenses.

Quantitative Antimicrobial Activity and Production

The efficacy of this compound as an antibiotic and its production levels are influenced by a variety of genetic and environmental factors.

Minimum Inhibitory Concentrations (MICs)

While specific MIC values for this compound against a wide range of bacteria are not extensively documented in single reports, related compounds and general observations indicate its potency against Gram-positive pathogens. For instance, premethylenomycin C lactone, another antibiotic from S. coelicolor, shows MIC values of 1-2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[5] this compound itself is reported to inhibit most Gram-positive bacteria at relatively high concentrations.[6]

Table 1: this compound Production Under Different Genetic Backgrounds

Streptomyces coelicolor StrainGenetic ModificationEffect on this compound ProductionReference
M145Wild-typeBaseline production[1]
M145 ΔactABDeletion of this compound export genes~5-fold decrease in this compound yield[1]
M145 ΔactRDeletion of a transcriptional repressor4- to 5-fold increase in this compound yield[1]
M145 ΔcutRSDeletion of a two-component systemUp to 300-fold increase in this compound biosynthetic enzymes[3]
M145 with bacterial hemoglobinExpression of a bacterial hemoglobin geneTen-fold increase in specific this compound yields under reduced aeration[7]
M145 + cAMPSupplementation with 10 μM cAMP1.1-fold increase in total this compound production[8]
Co-culture with M. xanthusInterspecies interaction~6.9 times higher this compound production compared to pure culture[9]

This compound in the Ecological Arena: Competition and Signaling

In the competitive soil environment, this compound serves as more than just a weapon; it is also a sophisticated tool for communication and territorial defense.

A Tool for Microbial Warfare

The production of this compound can be triggered by the presence of competing microorganisms. For example, during co-culture with the bacterium Myxococcus xanthus, S. coelicolor significantly ramps up this compound production.[9] This response is believed to be a strategy to outcompete other microbes for essential resources, such as iron.[9] The antibiotic activity of this compound can inhibit the growth of nearby competitors, securing a niche for Streptomyces.[10]

An Intercellular Signaling Molecule

Intriguingly, this compound can also act as an intercellular signaling molecule within the S. coelicolor population. It induces the expression of its own export system, encoded by the actAB genes, in neighboring, non-producing cells.[11][12] This coordinated response ensures that the entire colony is protected from the toxic effects of the antibiotic it produces. Furthermore, biosynthetic intermediates of this compound can function as intracellular signals to trigger the expression of these export genes, representing a two-step mechanism for self-resistance.[11][12]

The Regulatory Maze: Controlling this compound Production

The biosynthesis of this compound is a tightly regulated process, controlled by a complex network of genes and influenced by various environmental and physiological signals.

The Central Activator: ActII-ORF4

A key player in this regulatory network is the pathway-specific transcriptional activator, ActII-ORF4.[13][14] The expression of the this compound biosynthetic genes is dependent on the presence of a functional ActII-ORF4 protein.[13] Transcription of actII-ORF4 itself is a major control point, typically increasing dramatically as the culture enters the stationary phase.[14]

A Cascade of Regulators

Several other regulatory proteins modulate the expression of actII-ORF4 and, consequently, this compound production. These include:

  • AtrA: A transcription factor that directly binds to the promoter of actII-ORF4 to positively regulate its transcription.[15][16]

  • CutRS: A two-component system that indirectly represses this compound biosynthesis. Deletion of cutRS leads to a significant increase in the production of this compound biosynthetic enzymes.[3][13] It is proposed that CutRS is involved in sensing and responding to secretion stress, and the overproduction of this compound in its absence may be a response to protein misfolding.[3][4]

Environmental and Physiological Cues

This compound production is also finely tuned by a variety of external and internal signals:

  • Nutrient Limitation: Nutrient limitations, such as phosphate, ammonium, or nitrate depletion, can trigger the onset of this compound production.[17]

  • pH: The pH of the environment influences both the production and the chemical form of this compound.[17]

  • Signaling Molecules: Small signaling molecules like cyclic AMP (cAMP) and nitric oxide (NO) have been shown to play a role in regulating this compound biosynthesis.[8][10] cAMP levels are correlated with this compound production, and its supplementation can enhance antibiotic synthesis.[8] NO, via the DevS/R two-component system, can also modulate the expression of actII-ORF4.[10]

Visualizing the Network: Signaling Pathways and Workflows

To provide a clearer understanding of the complex interactions governing this compound's ecological role, the following diagrams were generated using the DOT language.

Actinorhodin_Biosynthesis_Regulation cluster_environmental Environmental & Physiological Cues cluster_regulatory Regulatory Network cluster_output Biosynthesis & Ecological Role Nutrient_Limitation Nutrient Limitation (e.g., Phosphate) AtrA AtrA Nutrient_Limitation->AtrA activates pH pH cAMP cAMP actII_ORF4 actII-ORF4 (Pathway-specific activator) cAMP->actII_ORF4 positively influences NO Nitric Oxide (NO) DevSR DevS/R (Two-component system) NO->DevSR activates Microbial_Competition Microbial Competition (e.g., for Iron) Microbial_Competition->AtrA activates AtrA->actII_ORF4 activates transcription CutRS CutRS (Two-component system) Act_Biosynthesis This compound Biosynthetic Genes CutRS->Act_Biosynthesis indirectly represses DevSR->actII_ORF4 activates actII_ORF4->Act_Biosynthesis activates transcription This compound This compound Act_Biosynthesis->this compound Antibiotic_Activity Antibiotic Activity (vs. Gram+ bacteria) This compound->Antibiotic_Activity Signaling Intercellular Signaling (Self-resistance) This compound->Signaling

Figure 1: Regulatory network of this compound biosynthesis.

Experimental_Workflow_Actinorhodin_Quantification cluster_culture 1. Culture Preparation cluster_extraction 2. This compound Extraction cluster_quantification 3. Spectrophotometric Quantification Inoculation Inoculate S. coelicolor (spores or mycelium) Incubation Incubate culture (liquid or solid medium) Inoculation->Incubation Harvest Harvest culture (centrifugation) Incubation->Harvest KOH_Addition Add 1M KOH to pellet/medium (solubilizes this compound) Harvest->KOH_Addition Centrifugation Centrifuge to remove cell debris KOH_Addition->Centrifugation Supernatant Collect supernatant (contains blue this compound) Centrifugation->Supernatant Spectrophotometer Measure absorbance at 640 nm Supernatant->Spectrophotometer Calculation Calculate concentration using molar extinction coefficient Spectrophotometer->Calculation

Figure 2: Experimental workflow for this compound quantification.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol for this compound Extraction and Quantification

This protocol is adapted from Bystrykh et al. (1996) and Nieselt et al. (2010).[17][18]

Materials:

  • Streptomyces coelicolor culture (liquid or solid)

  • 1M Potassium Hydroxide (KOH)

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Harvesting the Culture:

    • For liquid cultures, pellet the mycelium by centrifugation at 10,000 x g for 10 minutes.

    • For solid cultures, scrape the mycelial mass from the agar surface.

  • Extraction:

    • To quantify extracellular this compound, take a known volume of the culture supernatant.

    • To quantify intracellular this compound, resuspend the mycelial pellet in a known volume of 1M KOH.

    • For total this compound, add 1M KOH directly to a known volume of the whole culture.

    • Vortex thoroughly to ensure complete lysis and solubilization of the blue pigment.

  • Clarification:

    • Centrifuge the KOH-treated sample at 13,000 x g for 5 minutes to pellet cell debris.

  • Spectrophotometric Measurement:

    • Carefully transfer the blue supernatant to a cuvette.

    • Measure the absorbance at 640 nm (A640) using 1M KOH as a blank.

  • Quantification:

    • Calculate the concentration of this compound using the molar extinction coefficient (ε) of 25,320 M⁻¹cm⁻¹ at 640 nm in 1M KOH.[12]

    • The concentration (in M) = A640 / (ε * l), where l is the path length of the cuvette (usually 1 cm).

Protocol for Streptomyces Co-culture Competition Assay

This protocol provides a general framework for solid and liquid co-culture assays to study microbial competition.

Materials:

  • Streptomyces coelicolor and competitor microbial strains

  • Appropriate solid and liquid growth media (e.g., R2YE for Streptomyces)

  • Sterile petri dishes and flasks

  • Incubator

Solid-Phase Co-culture:

  • Inoculation:

    • Prepare a spore suspension or a fresh liquid culture of S. coelicolor and the competitor strain.

    • On a solid agar plate, spot a small volume (e.g., 5 µL) of the S. coelicolor suspension at the center.

    • At a defined distance from the S. coelicolor spot, inoculate the competitor strain, either as a spot or a streak.

  • Incubation:

    • Incubate the plates at the optimal temperature for both organisms (e.g., 30°C for S. coelicolor).

  • Observation and Analysis:

    • Monitor the plates daily for the appearance of the blue this compound pigment at the interaction zone.

    • Measure the zone of inhibition, if any, between the two colonies.

    • Extract and quantify this compound from the interaction zone and compare it to monocultures.

Liquid-Phase Co-culture:

  • Inoculation:

    • Inoculate a liquid medium with a defined ratio of S. coelicolor and the competitor strain.

  • Incubation:

    • Incubate the co-culture with shaking at the appropriate temperature.

  • Analysis:

    • At different time points, take samples to:

      • Quantify the viable cell counts of each species using selective plating or microscopy.

      • Extract and quantify this compound production as described in Protocol 7.1.

      • Analyze changes in gene expression related to this compound biosynthesis using qRT-PCR (Protocol 7.3).

Protocol for qRT-PCR Analysis of this compound Biosynthetic Gene Expression

This protocol outlines the steps for quantifying the expression of key this compound regulatory and biosynthetic genes.

Materials:

  • RNA extraction kit suitable for Gram-positive bacteria

  • DNase I

  • Reverse transcriptase kit

  • qPCR master mix (e.g., containing SYBR Green)

  • qPCR instrument

  • Primers for target genes (e.g., actII-ORF4) and a housekeeping gene (e.g., hrdB)

Procedure:

  • RNA Extraction:

    • Harvest Streptomyces mycelium from liquid culture by centrifugation.

    • Extract total RNA using a commercial kit, following the manufacturer's instructions. Include a mechanical lysis step (e.g., bead beating) for efficient cell disruption.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase kit and random primers or gene-specific primers.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions containing the cDNA template, qPCR master mix, and primers for the target gene (e.g., actII-ORF4) and the housekeeping gene.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method, comparing the expression under different conditions to a control condition.

Conclusion and Future Perspectives

This compound is far more than a simple antibiotic; it is a sophisticated ecological tool that empowers Streptomyces to thrive in the complex and competitive soil environment. Its roles in antimicrobial warfare, intercellular signaling, and as an indicator of cellular stress highlight the intricate chemical ecology of these fascinating bacteria. For drug development professionals, a deeper understanding of the regulation and ecological function of this compound can inform strategies for activating silent biosynthetic gene clusters and discovering novel bioactive compounds. For researchers and scientists, the continued exploration of the this compound regulatory network will undoubtedly unveil further layers of complexity in the life of Streptomyces, a master of chemical communication and survival. The methodologies and data presented in this guide provide a solid foundation for future investigations into the ecological blueprint of this remarkable natural product.

References

The Redox-Active Antibiotic Actinorhodin: A Technical Guide to its Properties and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinorhodin is a blue-pigmented secondary metabolite produced by the bacterium Streptomyces coelicolor.[1][2][3] Beyond its characteristic color, this compound is a potent, pH-responsive, and redox-active antibiotic with a complex mechanism of action, primarily targeting Gram-positive bacteria.[3][4] Its bioactivity is intrinsically linked to its chemical structure, which features a quinone moiety capable of participating in redox cycling.[5] This process generates reactive oxygen species (ROS), leading to a cascade of cellular events, including oxidative damage to critical macromolecules, ultimately resulting in bacteriostasis.[5] This in-depth technical guide explores the redox properties of this compound and its multifaceted effects on bacterial cells, providing a comprehensive resource for researchers in microbiology, drug discovery, and biochemistry.

Redox Properties of this compound

The antimicrobial activity of this compound is fundamentally dependent on its redox-active nature.[3] The presence of quinone groups in its structure allows it to participate in redox-cycling reactions. In this process, the quinone moiety can be reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide anions (O₂⁻).[5] This initiates a cascade of reactions that generate other ROS, such as hydrogen peroxide (H₂O₂).[5]

While the precise redox potential of this compound is not extensively reported in the available literature, its ability to undergo these redox reactions is a key determinant of its biological activity. The generation of ROS is a central theme in its mechanism of action.

Cellular Effects of this compound

This compound exerts a complex and multi-targeted effect on bacterial cells, primarily driven by the induction of oxidative stress. The cellular response to this compound involves the activation of multiple stress response pathways, indicating that it disrupts cellular homeostasis at several levels.[3]

Oxidative Stress and Damage

The primary mechanism of this compound's bacteriostatic effect is the generation of intracellular ROS.[5] This leads to widespread oxidative damage to essential cellular components:

  • DNA Damage: ROS produced by this compound-mediated redox cycling can directly damage DNA, leading to single- and double-strand breaks.[3]

  • Protein Damage: Proteins are also susceptible to oxidative damage, leading to modifications such as carbonylation, which can impair their function.[3][6]

  • Lipid Peroxidation: The cell membrane is a target of ROS, leading to lipid peroxidation and compromising membrane integrity.

Activation of Stress Responses

In response to the damage caused by this compound, bacterial cells activate several stress response regulons:

  • Oxidative Stress Response (SoxR Regulon): this compound, particularly its extracellular form, γ-actinorhodin, is a potent activator of the SoxR regulon in S. coelicolor.[1][2][4][7] The SoxR protein, a [2Fe-2S] cluster-containing transcription factor, senses redox-active compounds.[2][3] Upon activation by this compound, SoxR induces the expression of a set of genes that encode for proteins involved in mitigating oxidative stress, including oxidoreductases and an ABC transporter.[1][2][7]

  • Protein Damage Response: this compound treatment induces the expression of genes involved in managing damaged proteins, such as chaperones and proteases.[3]

  • DNA Damage Response: Cells exposed to this compound upregulate specific DNA repair pathways to counteract the genotoxic effects of the antibiotic.[3]

Targeting the Cell Envelope

Evidence suggests that the cell envelope is also a target of this compound. Mutations in the walRKHI operon in Staphylococcus aureus have been shown to confer low-level resistance to this compound, indicating a potential interaction with the cell wall synthesis and maintenance machinery.[3]

Quantitative Data

The following tables summarize the available quantitative data regarding the activity and effects of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial SpeciesMIC (µg/mL)Reference
Bacillus subtilisData not available
Staphylococcus aureusData not available
Gram-positive bacteria (general)Comparatively high concentration[8]

Note: Specific MIC values for this compound against various bacterial strains are not consistently reported in the reviewed literature.

Table 2: this compound-Induced Cellular Responses

Cellular EffectMethod of MeasurementQuantitative DataReference
SoxR Regulon Activation S1 nuclease mapping>25 nM γ-actinorhodin induces expression[4]
ROS Production Dichlorofluorescein diacetate (DCFH-DA) assayData not available
DNA Damage Comet AssayData not available
Protein Carbonylation DNPH AssayData not available
Membrane Potential Change DiSC₃(5) AssayData not available

Note: While the induction of these cellular effects by this compound is well-documented, specific quantitative data correlating this compound concentration with the magnitude of the effect are limited in the available literature.

Experimental Protocols

The following sections provide an overview of the methodologies used to study the redox properties and cellular effects of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method.[8][9][10][11]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of this compound in a 96-well microtiter plate. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.

Detailed Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Prepare Bacterial Inoculum: Culture the test bacterium to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and medium without antibiotic) and a negative control (medium only). Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is read as the lowest concentration of this compound in which no visible growth (turbidity) is observed.

Quantification of this compound Production

The production of this compound by S. coelicolor can be quantified spectrophotometrically or by High-Performance Liquid Chromatography (HPLC).[5][12][13]

Principle: this compound has a characteristic blue color in alkaline conditions, and its concentration can be determined by measuring the absorbance at a specific wavelength (around 640 nm). HPLC provides a more sensitive and specific method for quantification.

Protocol Overview (Spectrophotometric):

  • Sample Preparation: Culture S. coelicolor under conditions that induce this compound production. Centrifuge the culture to separate the supernatant (containing extracellular this compound) and the mycelium (containing intracellular this compound).

  • Extraction: Extract intracellular this compound from the mycelium using a suitable solvent (e.g., methanol/chloroform/water mixture).[5]

  • Quantification: Adjust the pH of the supernatant and the extract to alkaline conditions (e.g., using NaOH). Measure the absorbance at approximately 640 nm. Calculate the concentration using a standard curve of purified this compound.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of ROS in bacterial cells treated with this compound can be measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).[14][15][16][17][18]

Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Detailed Protocol:

  • Cell Preparation: Grow the bacterial culture to the desired growth phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Loading with DCFH-DA: Resuspend the cells in buffer containing DCFH-DA (typically 5-10 µM) and incubate in the dark to allow the probe to enter the cells and be deacetylated.

  • Treatment with this compound: Add this compound at the desired concentrations to the cell suspension.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission) using a fluorometer or a fluorescence microscope.

Assessment of DNA Damage (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[6][19][20][21][22]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Detailed Protocol:

  • Cell Preparation and Treatment: Treat bacterial cells with this compound.

  • Embedding in Agarose: Mix the treated cells with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the DNA damage by measuring the percentage of DNA in the comet tail using image analysis software.

Measurement of Protein Carbonylation

Protein carbonylation, a marker of protein oxidation, can be detected using 2,4-dinitrophenylhydrazine (DNPH).[23][24][25][26][27]

Principle: DNPH reacts with carbonyl groups on proteins to form stable dinitrophenylhydrazone (DNP) adducts. These adducts can be detected spectrophotometrically or immunochemically using an anti-DNP antibody.

Detailed Protocol:

  • Protein Extraction: Lyse the this compound-treated bacterial cells and extract the total protein.

  • DNPH Derivatization: Incubate the protein samples with DNPH solution.

  • Precipitation and Washing: Precipitate the proteins with trichloroacetic acid (TCA) and wash the pellet with ethanol/ethyl acetate to remove excess DNPH.

  • Resuspension: Resuspend the protein pellet in a denaturing buffer (e.g., containing guanidine hydrochloride).

  • Spectrophotometric Quantification: Measure the absorbance of the DNP adducts at approximately 375 nm.

  • Immunoblotting (Optional): Separate the derivatized proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-DNP antibody to visualize carbonylated proteins.

Measurement of Membrane Potential

Changes in bacterial membrane potential induced by this compound can be monitored using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[28][29][30][31][32]

Principle: DiSC₃(5) is a cationic dye that accumulates in cells with a negative membrane potential, leading to quenching of its fluorescence. Depolarization of the membrane potential causes the release of the dye and an increase in fluorescence.

Detailed Protocol:

  • Cell Preparation: Prepare a suspension of bacterial cells in a suitable buffer.

  • Dye Loading: Add DiSC₃(5) to the cell suspension and allow it to equilibrate and quench.

  • Treatment with this compound: Add this compound to the cell suspension.

  • Fluorescence Monitoring: Continuously monitor the fluorescence intensity. An increase in fluorescence indicates membrane depolarization.

Signaling Pathways and Regulatory Networks

// Nodes this compound [label="this compound (extracellular)", fillcolor="#FBBC05", fontcolor="#202124"]; SoxR_inactive [label="SoxR (inactive)\n[2Fe-2S]²⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; SoxR_active [label="SoxR (active)\n[2Fe-2S]¹⁺", fillcolor="#34A853", fontcolor="#FFFFFF"]; SoxR_regulon [label="SoxR Regulon Genes\n(sco2478, sco4266, sco7008, sco1909, sco1178)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidoreductases [label="Oxidoreductases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ABC_Transporter [label="ABC Transporter", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monooxygenase [label="Monooxygenase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stress_Response [label="Oxidative Stress\nResponse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> SoxR_inactive [label="Oxidizes [2Fe-2S] cluster"]; SoxR_inactive -> SoxR_active [label="Activation"]; SoxR_active -> SoxR_regulon [label="Induces Transcription"]; SoxR_regulon -> Oxidoreductases; SoxR_regulon -> ABC_Transporter; SoxR_regulon -> Monooxygenase; Oxidoreductases -> Stress_Response; ABC_Transporter -> Stress_Response; Monooxygenase -> Stress_Response; } this compound activates the SoxR regulon.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Redox_Cycling [label="Redox Cycling", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Damage [label="Protein Damage\n(Carbonylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipid_Peroxidation [label="Lipid Peroxidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Envelope [label="Cell Envelope Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stress_Responses [label="Activation of Stress Responses\n(SoxR, Protein & DNA Repair)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bacteriostasis [label="Bacteriostasis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> Redox_Cycling; Redox_Cycling -> ROS; ROS -> DNA_Damage; ROS -> Protein_Damage; ROS -> Lipid_Peroxidation; this compound -> Cell_Envelope; DNA_Damage -> Stress_Responses; Protein_Damage -> Stress_Responses; Cell_Envelope -> Stress_Responses; DNA_Damage -> Bacteriostasis; Protein_Damage -> Bacteriostasis; Lipid_Peroxidation -> Bacteriostasis; Cell_Envelope -> Bacteriostasis; } Overview of this compound's cellular effects.

// Nodes Start [label="Start: Bacterial Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest & Wash Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Load_Dye [label="Load with DCFH-DA", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Measure Fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data:\nCompare Treated vs. Untreated", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Quantify ROS Production", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Harvest; Harvest -> Load_Dye; Load_Dye -> Treat; Treat -> Measure; Measure -> Analyze; Analyze -> End; } Workflow for measuring this compound-induced ROS.

Conclusion

This compound represents a fascinating natural product with a complex, redox-driven mechanism of action. Its ability to generate reactive oxygen species underlies its potent bacteriostatic effects against Gram-positive bacteria, leading to widespread damage to DNA, proteins, and lipids, and the activation of multiple cellular stress responses. While the general principles of its activity are understood, further research is needed to obtain more precise quantitative data on its redox potential and its dose-dependent effects on various cellular processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate this intriguing antibiotic and its potential applications in drug development.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Actinorhodin from Streptomyces coelicolor Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction, purification, and quantification of actinorhodin, a blue-pigmented polyketide antibiotic, from cultures of Streptomyces coelicolor. This compound's distinctive pH-indicator properties, appearing red in acidic conditions and blue in alkaline conditions, are utilized throughout the protocol for visual tracking and quantification.

Data Presentation

The following tables summarize the quantitative data associated with this compound production and purification. Yields can vary significantly based on the specific Streptomyces strain, culture conditions, and the efficiency of the extraction and purification steps.

ParameterValueReference
Production Yields
This compound from mycelial mat (pH 7)40 mg/L[1]
This compound from mycelial mat (pH 8.5)45 mg/L[1]
This compound from culture filtrate (pH 8.5)10 mg/L[1]
Spectrophotometric Quantification
Molar Extinction Coefficient (in 1 N KOH)25,320 M⁻¹cm⁻¹ at 640 nm[2]
Chromatography
TLC Rf value (benzene:acetic acid, 9:1)0.52[3]
γ-actinorhodin TLC Rf value (benzene:acetic acid, 9:1)0.28[3][4]

Experimental Protocols

This section details the methodologies for the cultivation of Streptomyces coelicolor, followed by the extraction and purification of this compound.

Cultivation of Streptomyces coelicolor for this compound Production

Optimal production of this compound is typically achieved in nutrient-rich media under controlled pH and aeration.

Materials:

  • Streptomyces coelicolor A3(2) strain

  • Spore suspension in 20% glycerol

  • Culture medium (e.g., R2YE, YEME, or a starch-yeast extract medium)[1]

  • Baffled Erlenmeyer flasks

  • Shaking incubator

Protocol:

  • Inoculate 50 mL of sterile culture medium in a 250 mL baffled Erlenmeyer flask with 10 µL of S. coelicolor spore suspension.

  • Incubate the culture at 30°C with vigorous shaking (e.g., 220 rpm) for 5-7 days.[1][5]

  • Monitor the culture for the development of a deep blue color, indicating the production of this compound.

Extraction of this compound

This compound can be extracted from both the culture supernatant and the mycelium. The following protocols describe both procedures.

Materials:

  • 7-day old S. coelicolor culture

  • 2 N HCl

  • Ethyl acetate

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Harvest the culture by centrifugation at 4000 x g for 10 minutes at room temperature to pellet the mycelium.[6]

  • Carefully decant the supernatant into a clean flask.

  • Acidify the supernatant to approximately pH 3.0 by adding 2 N HCl dropwise.[6] The color of the supernatant should turn from blue to red.

  • Transfer the acidified supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes to extract the this compound into the organic phase. Allow the layers to separate. The ethyl acetate layer will be red.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.

  • Combine the ethyl acetate extracts and dry the solvent using a rotary evaporator to obtain the crude this compound extract.

  • Resuspend the dried extract in a small volume of 50% acetonitrile for further analysis and purification.[6]

Materials:

  • Mycelial pellet from the initial centrifugation

  • 0.1 N HCl

  • 1 N KOH

  • Centrifuge and centrifuge tubes

Protocol:

  • Wash the mycelial pellet with 0.1 N HCl to remove impurities and centrifuge at 25,000 x g for 10 minutes at 4°C.[2]

  • Resuspend the washed pellet in 1 N KOH. Mix thoroughly to extract the intracellular this compound. The solution will turn a deep blue.

  • Centrifuge the mixture at 3,000 x g for 5 minutes to pellet the cell debris.

  • Collect the blue supernatant containing the extracted this compound. This extract can be used for quantification or further purification.

Purification of this compound

A combination of Thin-Layer Chromatography (TLC) for qualitative analysis and High-Performance Liquid Chromatography (HPLC) for purification is recommended.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Crude this compound extract

  • Mobile phase: Benzene:acetic acid (9:1, v/v)[4]

  • TLC developing tank

  • UV lamp

Protocol:

  • Spot a small amount of the crude this compound extract onto the baseline of a silica gel TLC plate.

  • Develop the plate in a TLC tank pre-saturated with the benzene:acetic acid mobile phase.

  • Allow the solvent front to travel up the plate.

  • Remove the plate from the tank, mark the solvent front, and allow it to air dry.

  • Visualize the separated spots. This compound will appear as a distinct spot. The Rf value can be calculated and compared to the literature value of approximately 0.52.[3]

Materials:

  • HPLC system with a preparative column (e.g., C18, 10 µm particle size)

  • Crude this compound extract, filtered through a 0.22 µm syringe filter

  • Mobile Phase A: Ultrapure water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Protocol:

  • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the filtered crude this compound extract onto the column.

  • Elute the compounds using a linear gradient, for example:

    • 5% to 98% Mobile Phase B over 20 minutes.

    • Hold at 98% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B over 1 minute and re-equilibrate for 5 minutes.

  • Monitor the elution profile at a wavelength of 254 nm.[6]

  • Collect the fractions corresponding to the major peak, which should have the characteristic red color of acidified this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantification of this compound

Materials:

  • This compound-containing sample (e.g., extract from mycelium in 1 N KOH)

  • 1 N KOH

  • Spectrophotometer

  • Cuvettes

Protocol:

  • Dilute the this compound sample in 1 N KOH to obtain an absorbance reading within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted sample at 640 nm.[2]

  • Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where:

    • A is the absorbance at 640 nm.

    • ε (epsilon) is the molar extinction coefficient (25,320 M⁻¹cm⁻¹).[2]

    • b is the path length of the cuvette (typically 1 cm).

    • c is the concentration in moles per liter (M).

Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound from the precursor molecules acetyl-CoA and malonyl-CoA. The pathway involves a type II polyketide synthase and several tailoring enzymes.[2][7]

Actinorhodin_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (actI) acetyl_coa->pks malonyl_coa Malonyl-CoA (7x) malonyl_coa->pks polyketide Linear Polyketide pks->polyketide cyclization Cyclization & Aromatization (actIII, actIV, actVII) polyketide->cyclization sdnpa (S)-DNPA cyclization->sdnpa tailoring1 Tailoring Enzymes (actVI, actVA) sdnpa->tailoring1 dhk Dihydrokalafungin (DHK) tailoring1->dhk dimerization Dimerization (actVA-5) dhk->dimerization 2 molecules This compound This compound dimerization->this compound

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow for this compound Extraction and Purification

This diagram outlines the major steps involved in the isolation and purification of this compound from a Streptomyces coelicolor culture.

Actinorhodin_Workflow start S. coelicolor Culture centrifugation Centrifugation start->centrifugation supernatant Supernatant centrifugation->supernatant mycelium Mycelium centrifugation->mycelium acidification Acidification (pH 3) supernatant->acidification extraction_myc KOH Extraction mycelium->extraction_myc extraction_sup Ethyl Acetate Extraction acidification->extraction_sup crude_extract_sup Crude this compound (from supernatant) extraction_sup->crude_extract_sup purification Purification (TLC/HPLC) crude_extract_sup->purification crude_extract_myc Crude this compound (from mycelium) extraction_myc->crude_extract_myc crude_extract_myc->purification pure_this compound Pure this compound purification->pure_this compound quantification Quantification (A640) pure_this compound->quantification

Caption: Workflow for this compound extraction and purification.

References

Application Notes and Protocols for Quantitative Assay of Actinorhodin Production in Liquid Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinorhodin is a blue-pigmented polyketide antibiotic produced by several species of Streptomyces, most notably Streptomyces coelicolor. As a secondary metabolite, its production is often linked to specific culture conditions and developmental stages of the bacterium. Accurate quantification of this compound is crucial for a variety of research applications, including strain improvement, fermentation optimization, and drug discovery. This document provides detailed protocols for the quantitative assay of this compound from liquid cultures, including methods for both intracellular and extracellular quantification.

This compound's utility as a model for antibiotic production studies is enhanced by its chromatic properties. It acts as a pH indicator, appearing blue in alkaline conditions and red in acidic conditions. This characteristic is exploited for its spectrophotometric quantification.

Experimental Protocols

Protocol 1: Quantification of Extracellular this compound from Culture Supernatant

This protocol is suitable for routine monitoring of this compound production where the majority of the pigment is expected to be secreted into the medium, particularly at a pH above 7.0.

Materials:

  • Streptomyces liquid culture

  • 1 M KOH or 1 M NaOH

  • Spectrophotometer

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Collect a 1 mL aliquot of the Streptomyces liquid culture.

  • Centrifuge the culture at 10,000 x g for 10 minutes to pellet the mycelia.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • To solubilize and develop the characteristic blue color, add a specific volume of 1 M KOH or 1 M NaOH to the supernatant to reach a final concentration of 1 N.[1][2] For example, add 100 µL of 10 M KOH to 900 µL of supernatant.

  • Vortex the mixture thoroughly.

  • Measure the absorbance of the alkalinized supernatant at a wavelength between 602 nm and 640 nm.[1][3] The specific wavelength should be determined by performing a spectral scan to find the absorbance maximum for purified this compound under the same conditions.

  • Use an uninoculated, alkalinized culture medium as a blank.

  • The this compound concentration can be calculated using a molar extinction coefficient. Alternatively, a standard curve can be generated using purified this compound.

Protocol 2: Quantification of Intracellular this compound from Mycelia

This protocol is essential when this compound production is primarily localized within the mycelium, which is often the case at neutral or acidic culture pH.[3]

Materials:

  • Streptomyces liquid culture

  • 1 M KOH or 1 M NaOH

  • Dioxane (optional)

  • Spectrophotometer

  • Microcentrifuge tubes

  • Centrifuge

  • Bead beater or sonicator (optional, for efficient cell lysis)

Procedure:

  • Collect a known volume of liquid culture (e.g., 10 mL).

  • Centrifuge at 10,000 x g for 10 minutes to pellet the mycelia. Discard the supernatant.

  • Wash the mycelial pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components and resuspend in a known volume of 1 M KOH or 1 M NaOH.

  • To ensure complete extraction, disrupt the mycelia using a bead beater or sonicator. This step enhances the release of intracellular this compound.

  • Centrifuge the lysate at 13,000 x g for 10 minutes to pellet the cell debris.

  • Transfer the supernatant to a clean tube and measure the absorbance at the appropriate wavelength (602-640 nm) as described in Protocol 1.

  • Alternative for Dioxane Quantification: For a more rigorous quantification, the KOH extract can be acidified to pH 2-3 with HCl, which will precipitate the this compound.[1] The precipitate can then be collected by centrifugation, redissolved in dioxane, and the absorbance measured at approximately 523 nm.[1]

Data Presentation

The following table summarizes representative quantitative data for this compound production under different conditions, compiled from the literature. This allows for a comparative understanding of how factors like pH can influence this compound localization and yield.

StrainCulture pHLocalizationThis compound Yield (mg/L)Reference
Streptomyces IQ457Mycelial Mat40[3]
Streptomyces IQ457Filtrate0[3]
Streptomyces IQ458.5Mycelial Mat45[3]
Streptomyces IQ458.5Filtrate10[3]
S. coelicolor A3(2)7Not specified65[3]
S. coelicolor (1190)7Mycelial Mat430[3]

Visualizations

Experimental Workflow for this compound Quantification

G Experimental Workflow for this compound Quantification cluster_sample Sample Preparation cluster_intra Intracellular Quantification cluster_extra Extracellular Quantification A Streptomyces Liquid Culture B Centrifugation A->B C Mycelial Pellet B->C D Culture Supernatant B->D E Resuspend in 1N KOH C->E J Add 1N KOH D->J F Cell Lysis (Optional) E->F G Centrifugation F->G H Collect Supernatant G->H I Measure Absorbance (602-640 nm) H->I K Measure Absorbance (602-640 nm) J->K

Caption: Workflow for intracellular and extracellular this compound quantification.

pH-Dependent Localization of this compound

G pH-Dependent Localization of this compound cluster_acidic Acidic/Neutral pH (≤ 7) cluster_alkaline Alkaline pH (> 7) A Intracellular (Red, Insoluble) B Extracellular (Blue, Soluble) A->B pH increase B->A pH decrease

Caption: this compound localization is pH-dependent.

References

Application Notes: Actinorhodin as a pH Indicator in Microbial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Actinorhodin is a blue-pigmented polyketide antibiotic produced by several species of Streptomyces, most notably Streptomyces coelicolor. Beyond its antimicrobial properties, this compound exhibits a distinct pH-dependent color change, making it a valuable natural indicator for monitoring pH in microbial cultures and other biological assays.[1] This property is particularly useful for in situ, real-time monitoring of microbial metabolism that leads to changes in the acidity or alkalinity of the culture medium. This compound is red in acidic conditions (below pH 8.5) and blue in alkaline conditions (above pH 8.5).[2][3] Its water-soluble analog, γ-actinorhodin, also functions as a pH indicator and is blue even at neutral pH.[2][3] These characteristics, combined with its biological origin, make this compound an excellent candidate for various applications in drug discovery, process development, and fundamental microbiological research.

These application notes provide detailed protocols for the extraction, standardization, and application of this compound as a pH indicator in microbial assays, including methods for both qualitative and quantitative pH determination.

Key Applications

  • Monitoring pH shifts in microbial fermentations: Track the metabolic state of this compound-producing or other microbial cultures by observing color changes in the medium.

  • High-throughput screening (HTS) for metabolic mutants: Rapidly screen for mutant strains with altered acid production profiles.

  • Drug discovery assays: Monitor the effect of antimicrobial compounds on bacterial metabolism by observing pH changes.

  • Educational demonstrations: A visually striking and biologically relevant example of a natural pH indicator.

Data Presentation

Table 1: pH-Dependent Color and Absorbance Properties of this compound
pH RangeColor ObservedPredominant FormPeak Absorbance (λmax)Molar Extinction Coefficient (ε)
< 7.0RedAcidic~523 nm (in dioxane)4,200 M⁻¹cm⁻¹ (in dioxane)[3]
7.0 - 8.5Red to PurpleTransitionMultiple peaksNot well-defined
> 8.5BlueAlkaline~640 nm (in 1 N KOH)25,320 M⁻¹cm⁻¹ (in 1 N KOH)[3]
Table 2: Quantitative pH Determination using this compound - Example Calibration Data

This table provides representative data for creating a standard curve to determine the pH of an unknown sample. The absorbance ratio of the alkaline to the acidic form is used for more accurate pH determination.

pHAbsorbance at 640 nm (A₆₄₀)Absorbance at 523 nm (A₅₂₃)Absorbance Ratio (A₆₄₀ / A₅₂₃)
6.00.050.850.06
6.50.100.800.13
7.00.200.700.29
7.50.400.500.80
8.00.650.252.60
8.50.850.0517.00
9.00.950.0247.50

Note: These are representative values and an actual calibration curve should be generated for each batch of indicator solution and specific experimental conditions.

Signaling Pathway and Experimental Workflows

actinorhodin_biosynthesis_regulation cluster_environmental_signal Environmental Signal cluster_regulatory_cascade Regulatory Cascade cluster_biosynthesis This compound Biosynthesis Acidic_pH_Shock Acidic pH Shock Signal_Transduction Signal Transduction (e.g., PkaG, AfsR, AfsS) Acidic_pH_Shock->Signal_Transduction activates actII_ORF4_Expression actII-ORF4 Gene Expression Signal_Transduction->actII_ORF4_Expression upregulates ActII_ORF4_Protein ActII-ORF4 Protein (Transcriptional Activator) actII_ORF4_Expression->ActII_ORF4_Protein leads to act_Gene_Cluster act Gene Cluster Transcription ActII_ORF4_Protein->act_Gene_Cluster activates This compound This compound Production act_Gene_Cluster->this compound results in

Caption: pH Regulation of this compound Biosynthesis.

experimental_workflow cluster_preparation Preparation Phase cluster_assay Assay Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis A 1. Prepare Standardized This compound Indicator Solution C 3. Inoculate Culture and Add Indicator (if external) A->C B 2. Prepare Microbial Culture and Experimental Setup B->C D 4. Incubate Under Controlled Conditions C->D E 5. Monitor pH Change D->E F Qualitative: Visual Color Change E->F G Quantitative: Spectrophotometry E->G I 7. Interpret Results F->I H 6. Correlate Color/Absorbance to pH using Standard Curve G->H H->I

Caption: Microbial pH Assay Workflow.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol describes the extraction of this compound from a Streptomyces coelicolor culture.

Materials:

  • Streptomyces coelicolor culture grown in a suitable production medium (e.g., R2YE)

  • 1 M KOH

  • 4 M HCl

  • Dioxane

  • Chloroform

  • Methanol

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Whatman No. 1 filter paper

Procedure:

  • Harvest Cells: Centrifuge the Streptomyces coelicolor culture (typically after 5-7 days of growth) at 5,000 x g for 15 minutes to pellet the mycelia.

  • Alkaline Extraction: Resuspend the mycelial pellet in 1 M KOH. The solution should turn a deep blue color as the this compound is extracted. Incubate at room temperature for 1 hour with occasional vortexing.

  • Clarification: Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the cell debris. Carefully decant the blue supernatant containing the solubilized this compound.

  • Acid Precipitation: Slowly add 4 M HCl to the supernatant while stirring until the pH reaches 2-3. The color will change from blue to red, and a red precipitate of this compound will form.

  • Collection of Crude this compound: Centrifuge at 10,000 x g for 20 minutes to pellet the red this compound precipitate. Discard the supernatant.

  • Washing and Drying: Wash the pellet twice with distilled water to remove excess acid and salts. Lyophilize or air-dry the pellet to obtain crude this compound powder.

  • (Optional) Purification: For higher purity, the crude this compound can be redissolved in a minimal amount of dioxane and further purified using column chromatography or preparative thin-layer chromatography (TLC) with a benzene-acetic acid (9:1) solvent system.[2]

Protocol 2: Preparation and Standardization of this compound Indicator Solution

This protocol details the preparation of a standardized this compound solution for use as a pH indicator.

Materials:

  • Crude or purified this compound powder

  • Dioxane or a 1:1 (v/v) methanol-chloroform solution

  • Standard buffer solutions (pH 6.0, 7.0, 8.0, 9.0)

  • 1 M HCl and 1 M NaOH

  • Spectrophotometer and cuvettes

Procedure:

  • Stock Solution Preparation: Dissolve a known weight of this compound powder in a suitable solvent (e.g., 1 mg/mL in dioxane) to create a stock solution.

  • Working Solution Preparation: Dilute the stock solution 1:10 in 0.1 M Tris-HCl buffer at pH 8.0 to prepare the working indicator solution.[3]

  • Standardization using Spectrophotometry: a. Prepare a series of standard buffer solutions with known pH values (e.g., from pH 6.0 to 9.0). b. Add a fixed amount of the this compound working solution to each buffer solution. c. Measure the absorbance spectrum of each solution from 400 nm to 700 nm. d. Record the absorbance at the peak wavelengths for the acidic form (~523 nm) and the alkaline form (~640 nm). e. Create a calibration curve by plotting the ratio of the absorbances (A₆₄₀/A₅₂₃) against the known pH values (refer to Table 2 for an example). This curve will be used to determine the pH of unknown samples.

Protocol 3: Qualitative Monitoring of pH in Liquid Culture

This protocol is for the simple visual assessment of pH changes in a microbial culture.

Materials:

  • Microbial culture

  • Standardized this compound indicator solution

  • Sterile pipette

Procedure:

  • Inoculation: Inoculate the desired microbial strain into a liquid culture medium.

  • Indicator Addition: Aseptically add the standardized this compound indicator solution to the culture medium to a final concentration that gives a discernible color but does not inhibit microbial growth (typically 1-5 µg/mL; this should be optimized for the specific microbe).

  • Incubation: Incubate the culture under appropriate conditions.

  • Visual Assessment: Observe the color of the culture medium at regular intervals. A change from red/purple to blue indicates an increase in pH, while a change from blue/purple to red indicates a decrease in pH.

Protocol 4: Quantitative Measurement of pH in Microbial Assays

This protocol describes the use of this compound for the quantitative determination of pH in a microbial culture using a spectrophotometer.

Materials:

  • Microbial culture

  • Standardized this compound indicator solution

  • Spectrophotometer (plate reader or cuvette-based)

  • Centrifuge

  • Calibration curve from Protocol 2

Procedure:

  • Sample Collection: At desired time points, aseptically remove an aliquot of the microbial culture.

  • Cell Removal: Centrifuge the aliquot at 10,000 x g for 10 minutes to pellet the cells.

  • Supernatant Collection: Carefully transfer the cell-free supernatant to a clean tube.

  • Indicator Addition: Add the standardized this compound indicator solution to the supernatant.

  • Spectrophotometric Measurement: Measure the absorbance of the supernatant-indicator mixture at the two predetermined wavelengths (e.g., 640 nm and 523 nm).

  • pH Determination: a. Calculate the ratio of the absorbances (A₆₄₀/A₅₂₃). b. Use the previously generated calibration curve (from Protocol 2) to determine the pH of the sample based on the calculated absorbance ratio.

Troubleshooting and Considerations

  • Indicator Stability: this compound is sensitive to light and high temperatures. Store the indicator solution in the dark at 4°C.

  • Interference from Media Components: Colored components in the culture medium can interfere with absorbance readings. It is crucial to use a proper blank (culture medium without indicator) for spectrophotometric measurements.

  • Microbial Inhibition: At high concentrations, this compound can have antimicrobial effects. The optimal, non-inhibitory concentration of the indicator should be determined for each microbial species being tested.

  • Solvent Effects: The choice of solvent for the this compound stock solution can influence its spectral properties. Ensure consistency in the solvent used for preparing the indicator and generating the calibration curve.

  • γ-Actinorhodin: Be aware that some Streptomyces strains produce γ-actinorhodin, which is blue at a lower pH than this compound.[2][3] If using an endogenous producer, characterize the specific pigment being produced.

References

Application Notes: Heterologous Expression of the Actinorhodin Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Actinorhodin (ACT) is a blue-pigmented polyketide antibiotic produced by Streptomyces coelicolor.[1] As a well-characterized secondary metabolite, its biosynthetic gene cluster (BGC) serves as a model system for studying type II polyketide synthase (PKS) pathways.[1][2] Heterologous expression, the process of introducing a BGC into a foreign host organism, is a powerful strategy for discovering novel natural products from silent or cryptic BGCs, as well as for improving the production titers of known compounds.[3] This is often achieved by transferring the BGC into a host that is more amenable to genetic manipulation, grows faster, or has a cleaner metabolic background, thereby simplifying downstream processing and analysis.[4][5]

These application notes provide an overview and detailed protocols for the heterologous expression of the this compound gene cluster in various Streptomyces hosts, a common practice for both academic research and industrial drug development.

Key Components for Heterologous Expression

Successful heterologous expression of the this compound BGC relies on the careful selection of a suitable host strain and an efficient method for gene cluster transfer.

  • Host Strains: The choice of a heterologous host is critical. Ideal hosts exhibit rapid growth, are easily manipulated genetically, and have a low background of native secondary metabolites to avoid competition for precursors and simplify product detection.[4] Commonly used hosts include:

    • Streptomyces lividans : A close relative of S. coelicolor, S. lividans is a popular host.[6] While it carries the native this compound gene cluster, it often remains unexpressed under standard lab conditions, but can be activated by introducing specific regulatory genes or the entire cluster on a plasmid.[7][8][9]

    • Streptomyces coelicolor M1146 & M1152 : These are engineered "superhost" strains derived from S. coelicolor M145.[4] They have had several native BGCs deleted (including those for this compound, prodiginine, and others) to reduce precursor competition.[4] Strain M1152 also contains point mutations in rpoB and rpsL that can further enhance secondary metabolite production.[4][10]

    • Streptomyces albus J1074 : This strain is valued for its naturally minimized genome and fast growth rate, which can contribute to improved production of heterologously expressed compounds.[4]

  • Gene Cluster Transfer: Due to the large size of BGCs, conjugal transfer from an E. coli donor strain to a Streptomyces recipient is the most common method. This technique allows for the efficient transfer of large DNA fragments cloned into suitable vectors.[6][11]

Experimental Workflow

The overall process for heterologous expression of the this compound gene cluster involves several key stages, from the initial cloning of the cluster to the final analysis of the produced antibiotic.

experimental_workflow cluster_prep Phase 1: Preparation cluster_expression Phase 2: Expression cluster_analysis Phase 3: Analysis BGC Isolate this compound BGC (act) Vector Clone BGC into Conjugative Vector BGC->Vector Ecoli Transform E. coli Donor Strain Vector->Ecoli Conjugation Intergeneric Conjugation Ecoli->Conjugation Host Prepare Streptomyces Recipient Host Host->Conjugation Selection Select Exconjugants Conjugation->Selection Fermentation Inoculate & Ferment Selection->Fermentation Extraction Extract this compound Fermentation->Extraction Quantification Quantify Production (Spectrophotometry) Extraction->Quantification Analysis Confirm Structure (HPLC/MS) Quantification->Analysis

General workflow for heterologous expression of the this compound gene cluster.

Quantitative Data on this compound Production

The choice of host strain significantly impacts the final yield of this compound. The following table summarizes production levels in various Streptomyces hosts.

Host StrainGenetic BackgroundRelative this compound ProductionReference
S. coelicolor M1152Δact, Δred, Δcpk, Δcda, rpoB, rpsL mutationsHigh[11][12]
S. lividans TK24Wild-type derivativeModerate[11]
S. albus J1074Naturally minimized genomeModerate[11]
Streptomyces sp. A4420 CHEngineered, 9 BGCs deletedHigh[11]
S. coelicolor M145 (actR mutant)Wild-type background, actR deletion4- to 5-fold higher than wild type[13][14]
S. coelicolor M145 (actAB mutant)Wild-type background, actAB deletion~5-fold lower than wild type[13][14]

Experimental Protocols

Protocol 1: Intergeneric Conjugation

This protocol describes the transfer of a plasmid carrying the this compound BGC from an E. coli donor to a Streptomyces recipient host.

Materials:

  • E. coli ET12567 donor strain containing the BGC plasmid and a helper plasmid (e.g., pUZ8002).[11]

  • Streptomyces recipient strain (e.g., S. lividans TK24, S. coelicolor M1152).

  • LB medium and agar.

  • Mannitol Soya Flour (MS) agar.[15]

  • Antibiotics (e.g., apramycin, thiostrepton for selection).

  • 2xYT medium.

Procedure:

  • Prepare E. coli Donor:

    • Inoculate the E. coli donor strain into LB medium with appropriate antibiotics and grow overnight at 37°C.

    • Subculture the overnight culture into fresh LB and grow to an OD600 of 0.4-0.6.

    • Wash the cells twice with an equal volume of LB medium to remove antibiotics. Resuspend the final cell pellet in a small volume of LB.

  • Prepare Streptomyces Recipient:

    • Grow the Streptomyces recipient strain in 2xYT medium at 30°C for 2-3 days until the culture consists of fragmented mycelia.

    • Harvest the mycelia by centrifugation and wash twice with 2xYT medium.

  • Conjugation:

    • Mix the prepared E. coli donor cells and Streptomyces recipient mycelia.

    • Plate the mixture onto dry MS agar plates and incubate at 30°C for 16-20 hours.

  • Selection of Exconjugants:

    • After incubation, overlay the plates with a solution containing water and the appropriate selection antibiotic (e.g., apramycin).

    • Continue to incubate the plates at 30°C for several days until resistant colonies (exconjugants) appear.

  • Verification:

    • Isolate individual exconjugant colonies and streak onto fresh selective MS agar to confirm resistance and obtain pure cultures.

    • Verify the presence of the BGC in the Streptomyces host via PCR.

Protocol 2: Fermentation and this compound Quantification

This protocol outlines the cultivation of Streptomyces exconjugants and the subsequent measurement of this compound production.

Materials:

  • Streptomyces exconjugant strain.

  • R5 or SFM fermentation medium.[11]

  • 1 M KOH solution.

  • Spectrophotometer.

Procedure:

  • Inoculation and Fermentation:

    • Inoculate spores or mycelia of the Streptomyces exconjugant into the desired liquid fermentation medium (e.g., R5).

    • Incubate the culture at 30°C with shaking (e.g., 250 rpm) for 5-8 days.[16] The production of a blue pigment should become visible in the culture.

  • Sample Preparation:

    • Take a defined volume (e.g., 200 µL) of the cell culture.[14]

    • Add 1 M KOH to the sample to solubilize the this compound and induce its characteristic blue color. This compound is a pH indicator, appearing red at acidic pH and blue at alkaline pH.[1][17]

  • Quantification:

    • Centrifuge the sample to pellet the cell debris.

    • Transfer the blue supernatant to a cuvette or microplate.

    • Measure the absorbance of the supernatant at 640 nm (A640).[14][18]

    • The concentration can be calculated based on the absorbance value.

This compound Biosynthetic Pathway and Regulation

This compound is synthesized via a type II PKS system. The pathway involves the creation of a polyketide backbone which is then subjected to a series of cyclization, aromatization, and tailoring reactions to form an intermediate, which then dimerizes to form the final product.[2]

Export and resistance to this compound are tightly regulated. The actR gene encodes a repressor protein that controls the expression of the actAB operon, which encodes two efflux pumps.[13] Intermediates in the biosynthetic pathway, and this compound itself, can bind to ActR, relieving its repression and activating the expression of the export pumps. This creates a two-step mechanism where initial production triggers export within the producing cell, and the final product signals for sustained, culture-wide resistance.[13]

pathway_regulation cluster_pathway Biosynthetic Pathway cluster_regulation Export Regulation PKS Type II PKS (actI) Tailoring Tailoring Enzymes (Cyclization, Aromatization) PKS->Tailoring Intermediate 3-Ring Intermediates (e.g., (S)-DNPA, DHK) Tailoring->Intermediate Dimerization Dimerization (ActVA/ActVB) Intermediate->Dimerization ActR ActR Repressor Intermediate->ActR Inactivates ACT This compound (ACT) Dimerization->ACT ACT->ActR Inactivates actAB actAB Promoter ActR->actAB Represses Pumps Export Pumps (ActA, ActB) actAB->Pumps Expresses Pumps->ACT Exports

Biosynthesis and export regulation of this compound.

References

Application Notes and Protocols for Creating Actinorhodin Biosynthesis Knockout Mutants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Actinorhodin is a blue-pigmented polyketide antibiotic produced by the bacterium Streptomyces coelicolor. It serves as a model secondary metabolite for studying the genetics and biochemistry of antibiotic production. The creation of knockout mutants in the this compound biosynthesis pathway is a fundamental technique for understanding gene function, elucidating biosynthetic pathways, and for metabolic engineering efforts to produce novel compounds. These application notes provide an overview and detailed protocols for the most effective methods for generating this compound biosynthesis knockout mutants.

The primary methods covered include:

  • CRISPR-Cas9 Mediated Gene Editing: A highly efficient and precise method for gene deletion.

  • PCR-Targeting: A recombineering-based approach for replacing genes with a selectable marker.

  • Homologous Recombination: The classical method for gene replacement, which can be enhanced for greater efficiency.

Data Presentation

Table 1: Comparison of Knockout Method Efficiencies for the this compound Biosynthetic Gene Cluster and Other Genes in Streptomyces coelicolor.
MethodTarget Gene/ClusterEfficiencyReference
CRISPR-Cas9actII-orf4 (single gene)60% - 100%[1][2]
CRISPR-Cas9redD (single gene)60% - 100%[1][2]
CRISPR-Cas9This compound (ACT) cluster (21.3 kb)60% - 100%[1][2]
CRISPR-Cas9Undecylprodigiosin (RED) cluster (31.6 kb)60% - 100%[1][2]
CRISPR-Cas9actIORF1 or actVBNear 100% (with HDR templates)[3]
PCR-TargetingGeneral gene replacementEfficient, but can be time-consuming for markerless deletion[4][5][6]
Standard Homologous RecombinationThis compound (ACT) clusterInefficient for large clusters[4][5]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of the this compound Gene Cluster

This protocol describes the use of a CRISPR-Cas9 system to create a markerless deletion of a target gene or the entire this compound biosynthetic gene cluster in Streptomyces coelicolor. The system relies on the delivery of a plasmid containing the Cas9 nuclease, a target-specific guide RNA (sgRNA), and homology-directed repair (HDR) templates.

Materials:

  • Streptomyces coelicolor M145 strain

  • E. coli ET12567/pUZ8002 donor strain

  • CRISPR-Cas9 editing plasmid (e.g., pKCcas9dO series) containing a codon-optimized cas9, a specific sgRNA targeting the this compound gene cluster, and two homology arms flanking the target region.[1][2]

  • Media: LB, SOB, MS (Mannitol Soya Flour), 2xYT, R2YE.

  • Antibiotics: Apramycin, Nalidixic acid, Chloramphenicol, Kanamycin.

  • Reagents for plasmid isolation, PCR, and DNA purification.

Procedure:

  • Design and Construction of the CRISPR-Cas9 Plasmid:

    • Design a 20-nucleotide sgRNA sequence targeting a region within the this compound gene to be deleted. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM).

    • Amplify two homology arms (typically 1.5-2 kb each) from the regions flanking the target deletion site in the S. coelicolor genome.[7]

    • Clone the sgRNA cassette and the two homology arms into the CRISPR-Cas9 vector.[1][7]

  • Transformation of E. coli and Conjugation Preparation:

    • Transform the constructed CRISPR-Cas9 plasmid into the methylation-deficient E. coli donor strain ET12567/pUZ8002.[8]

    • Grow an overnight culture of the transformed E. coli in LB medium containing the appropriate antibiotics (e.g., apramycin, kanamycin, and chloramphenicol).[9]

    • Subculture the overnight culture and grow to an OD600 of 0.4-0.6.

    • Wash the E. coli cells twice with LB medium to remove antibiotics.[9]

  • Preparation of Streptomyces coelicolor Spores:

    • Grow S. coelicolor on MS agar plates until well-sporulated (typically 5-7 days at 30°C).[10]

    • Harvest spores by adding sterile water or 20% glycerol to the plate and gently scraping the surface.

    • Filter the spore suspension through cotton wool to remove mycelial fragments.

    • Heat-shock the spores at 50°C for 10 minutes to synchronize germination.[8][10]

  • Intergeneric Conjugation:

    • Mix the prepared E. coli donor cells and the heat-shocked S. coelicolor spores. A 3:1 ratio of E. coli to Streptomyces cells can increase conjugation frequency.[10]

    • Plate the mixture onto MS agar plates supplemented with 10 mM MgCl2 and incubate at 30°C for 16-20 hours.[8][10]

    • Overlay the plates with 1 mL of sterile water containing nalidixic acid (to kill E. coli) and apramycin (to select for exconjugants containing the plasmid).[8][10]

    • Incubate the plates at 30°C for 5-7 days until exconjugant colonies appear.

  • Screening and Verification of Mutants:

    • Pick individual exconjugant colonies and streak them onto fresh selective MS agar plates.

    • After obtaining single colonies, streak them onto non-selective medium and incubate at a higher temperature (e.g., 37°C) to promote the loss of the temperature-sensitive CRISPR-Cas9 plasmid.[7]

    • Screen for the desired knockout phenotype (e.g., loss of blue pigment production).

    • Confirm the gene deletion by colony PCR using primers that flank the deleted region. The PCR product from the mutant should be smaller than that from the wild-type.[2][3]

    • Further verification can be done by Sanger sequencing of the PCR product.[3]

Protocol 2: PCR-Targeting for Gene Replacement

This method utilizes λ-Red-mediated recombination in E. coli to replace a gene on a cosmid with a selectable antibiotic resistance cassette. The modified cosmid is then transferred to Streptomyces via conjugation.

Materials:

  • S. coelicolor cosmid library.

  • E. coli BW25113/pIJ790 strain (contains the λ-Red recombination system).

  • Template plasmid for the disruption cassette (e.g., pIJ773, containing an apramycin resistance gene and an oriT).

  • PCR primers with 39-nucleotide homology extensions to the target gene.

  • Media and antibiotics as in Protocol 1.

Procedure:

  • Generation of the Disruption Cassette:

    • Design forward and reverse primers with 39-nucleotide extensions that are homologous to the regions immediately upstream and downstream of the target gene in the S. coelicolor cosmid. The 3' ends of the primers are homologous to the disruption cassette template.

    • Perform PCR using these primers and the template plasmid to amplify the disruption cassette.

    • Purify the PCR product.[6]

  • Preparation of Electrocompetent E. coli and Recombineering:

    • Grow E. coli BW25113/pIJ790 containing the target S. coelicolor cosmid at 30°C in SOB medium with 10 mM L-arabinose to induce the λ-Red genes.[6]

    • Prepare electrocompetent cells by washing the culture with ice-cold 10% glycerol.

    • Electroporate the purified PCR product into the competent cells.[6]

    • Select for recombinant cosmids on LB agar containing antibiotics for both the cosmid and the disruption cassette.[11]

  • Verification of the Modified Cosmid:

    • Isolate cosmid DNA from the selected E. coli colonies.

    • Verify the correct gene replacement by restriction digestion and/or PCR analysis.

  • Transfer of the Modified Cosmid to Streptomyces:

    • Transform the verified modified cosmid into the E. coli donor strain ET12567/pUZ8002.

    • Perform intergeneric conjugation with S. coelicolor as described in Protocol 1 (steps 2-4).

  • Screening for Double Crossover Mutants:

    • Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the chromosomal gene with the disruption cassette. This is typically identified by a phenotype of being resistant to the antibiotic in the cassette but sensitive to the antibiotic resistance marker on the cosmid vector backbone.

    • Confirm the gene replacement by PCR and Southern blot analysis.

Protocol 3: Protoplast Transformation of Streptomyces coelicolor

This is an alternative method to conjugation for introducing DNA into Streptomyces. It involves the enzymatic removal of the cell wall to generate protoplasts, which can then take up plasmid DNA.

Materials:

  • S. coelicolor mycelium.

  • YEME medium.

  • P buffer.

  • Lysozyme solution.

  • PEG (Polyethylene glycol) solution.

  • R2YE regeneration medium.

Procedure:

  • Growth of Mycelium:

    • Inoculate S. coelicolor spores or mycelia into YEME medium and grow at 30°C with shaking for 36-40 hours. The culture is ready when it starts to produce a red pigment.[12]

  • Protoplast Formation:

    • Harvest the mycelia by centrifugation.

    • Wash the mycelia with 10.3% sucrose solution.[12]

    • Resuspend the mycelial pellet in lysozyme solution and incubate at 30°C for 15-60 minutes. Monitor protoplast formation under a phase-contrast microscope. S. coelicolor typically requires a longer incubation time (around 60 minutes).[12]

    • Gently pipette the suspension to aid in protoplast release.

    • Filter the protoplast suspension through cotton wool to remove remaining mycelia.

  • Transformation:

    • Pellet the protoplasts by centrifugation and resuspend them in P buffer.

    • Mix the plasmid DNA with the protoplast suspension.

    • Add PEG solution and mix gently.

    • Plate the transformation mixture onto R2YE regeneration plates.

  • Selection and Regeneration:

    • Incubate the plates at 30°C for 16-24 hours.

    • Overlay the plates with the appropriate antibiotic for selection.

    • Continue incubation until transformant colonies appear.

Mandatory Visualizations

CRISPR_Cas9_Workflow cluster_design Plasmid Construction cluster_conjugation Gene Transfer cluster_screening Mutant Selection design_sgRNA 1. Design sgRNA amplify_HA 2. Amplify Homology Arms clone_plasmid 3. Clone into Cas9 vector transform_ecoli 4. Transform E. coli donor clone_plasmid->transform_ecoli prep_strepto 5. Prepare S. coelicolor spores conjugate 6. Intergeneric Conjugation select_exconjugants 7. Select Exconjugants conjugate->select_exconjugants cure_plasmid 8. Cure Plasmid verify_mutant 9. Verify Deletion (PCR)

Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

PCR_Targeting_Workflow cluster_cassette Cassette Generation cluster_recombineering Recombineering in E. coli cluster_transfer Transfer to Streptomyces pcr_cassette 1. PCR amplify disruption cassette with homology arms prepare_ecoli 2. Prepare electrocompetent E. coli with cosmid & λ-Red pcr_cassette->prepare_ecoli electroporate 3. Electroporate cassette select_recombinants 4. Select recombinant cosmids conjugate_strepto 5. Conjugate into S. coelicolor select_recombinants->conjugate_strepto select_mutants 6. Select for double crossover verify_knockout 7. Verify knockout

Caption: Workflow for PCR-targeting based gene knockout.

Homologous_Recombination_Pathway start Delivery of knockout vector (containing homologous arms and marker) into Streptomyces single_crossover Single Crossover Event (Integration of entire plasmid) start->single_crossover double_crossover Second Crossover Event single_crossover->double_crossover Resolution of intermediate knockout Gene Knockout Mutant (Target gene replaced by marker) double_crossover->knockout wild_type Wild-Type Genotype (Plasmid excised) double_crossover->wild_type

Caption: Logical flow of homologous recombination for gene knockout.

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Actinorhodin is a blue-pigmented polyketide antibiotic produced by the soil bacterium Streptomyces coelicolor.[1] It and its related analogues are of significant interest in drug discovery and microbial genetics. This compound's distinct color change in response to pH makes it a useful indicator.[1][2] Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the separation and preliminary identification of this compound and its related pigments from bacterial cultures. This document provides detailed protocols for the extraction and TLC-based separation of these compounds.

Related pigments include γ-actinorhodin, the lactone form of this compound, which can be produced under specific culture conditions.[3] The biosynthesis of these pigments involves a complex enzymatic pathway, and analysis of these compounds can provide insights into the metabolic state of the producing organism.[4][5][6][7]

Experimental Protocols

Sample Preparation: Extraction of this compound-Related Pigments

The choice of extraction protocol depends on the location of the pigment, which can be intracellular or extracellular, often influenced by the pH of the culture medium.[3]

2.1.1. Extraction of Intracellular this compound

This protocol is suitable for cultures grown under acidic conditions (pH 4.5-5.5), where this compound is typically found within the cells.[3]

  • Harvest cells from the culture broth by centrifugation (e.g., 3,000 x g for 5 minutes).[8]

  • Wash the cell pellet twice with 0.1 N HCl to reduce impurities.[9]

  • Resuspend the washed cell pellet in 1 N KOH to lyse the cells and solubilize the blue pigment.[9]

  • Centrifuge the mixture (e.g., 3,000 x g for 5 minutes) to remove cell debris.[8]

  • Collect the blue supernatant and acidify to pH 2-3 with 4 N HCl. This will cause the this compound to precipitate.[8]

  • Allow the acidified solution to stand on ice for 15 minutes, then collect the pigment precipitate by centrifugation.[8]

  • Redissolve the precipitated pigment in a minimal amount of dioxane for subsequent TLC analysis.[8]

2.1.2. Extraction of Extracellular γ-Actinorhodin

This protocol is designed for cultures grown at neutral pH (6.0-7.5), where γ-actinorhodin is often secreted into the medium.[3]

  • Separate the culture supernatant from the cells by centrifugation.

  • Acidify the supernatant to pH 2-3 with 1 N HCl.[8]

  • Add approximately 1/4 volume of chloroform to the acidified supernatant.[8]

  • Shake the mixture vigorously to extract the pigment into the chloroform phase.

  • Separate the phases by centrifugation (e.g., 3,000 x g for 5 minutes).[8]

  • Collect the colored chloroform phase. This extract can be concentrated under reduced pressure if necessary and is now ready for TLC analysis.[8]

Thin-Layer Chromatography Protocol

This protocol outlines the steps for separating the extracted pigments using TLC.

  • TLC Plate Preparation:

    • Use commercially available silica gel 60 F₂₅₄ plates (e.g., from Merck).[10]

    • With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.[11][12]

    • Mark the lanes for each sample to be spotted.

  • Sample Spotting:

    • Using a capillary tube or micropipette, carefully spot a small amount of the dissolved pigment extract onto the origin line.[11][12]

    • Ensure the spots are small and concentrated to achieve better separation. Allow the solvent to evaporate completely between applications if multiple applications are needed for a more concentrated spot.[12]

  • Preparation of the Developing Chamber:

    • Pour the chosen solvent system into a TLC chamber to a depth of about 0.5 cm (ensure the solvent level is below the origin line on the TLC plate).[11]

    • Line the inside of the chamber with filter paper saturated with the solvent to ensure the chamber atmosphere is saturated with solvent vapors, which improves resolution.[11]

    • Cover the chamber and let it equilibrate for a few minutes.[11]

  • Development of the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber.[13]

    • Allow the solvent to ascend the plate by capillary action.[11]

    • Remove the plate when the solvent front is about 1 cm from the top edge.[13]

    • Immediately mark the position of the solvent front with a pencil.[11]

  • Visualization and Analysis:

    • Allow the plate to air dry completely.

    • Visualize the separated pigment spots. This compound-related pigments are colored and can be seen under visible light. For enhanced sensitivity, visualization under UV light can also be performed.[8]

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the calculated Rf values with those of known standards or literature values for preliminary identification.

Data Presentation

The separation of this compound and related pigments can be quantified by their Rf values. These values are dependent on the specific TLC conditions, including the stationary phase and the mobile phase (solvent system).

PigmentSolvent SystemStationary PhaseReported Rf ValueReference
γ-ActinorhodinBenzene:Acetic Acid (9:1, v/v)Silica Gel 60 F₂₅₄0.28[10]
This compound-like substanceAcetone:Benzene (1:2, by/vol)Silica Gel0.26 - 0.27[2]
Actinorhodinic AcidBenzene:Acetic Acid (9:1, v/v)Silica GelNear 0[14]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for TLC separation of this compound pigments.

This compound Biosynthesis and Transformation

Actinorhodin_Pathway PKS Polyketide Synthase (PKS) actI gene product Intermediates Aromatic Intermediates (e.g., (S)-DNPA) PKS->Intermediates Biosynthesis This compound This compound (Intracellular, pH 4.5-5.5) Intermediates->this compound Tailoring Enzymes Export Export & Conversion (e.g., actVA products) This compound->Export gamma_this compound γ-Actinorhodin (Lactone) (Extracellular, pH 6.0-7.5) Export->gamma_this compound Lactonization

References

Application Notes and Protocols for Genetic Manipulation Techniques in Actinorhodin Regulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of genetic manipulation techniques to study the regulation of actinorhodin, a blue-pigmented polyketide antibiotic produced by Streptomyces coelicolor. This document includes detailed protocols for key experiments, quantitative data on the effects of genetic modifications, and diagrams of relevant signaling pathways and experimental workflows.

Introduction to this compound Regulation

This compound biosynthesis in Streptomyces coelicolor is a well-studied model for secondary metabolite production. Its regulation is complex, involving a hierarchical network of pathway-specific and global regulatory genes. The blue pigmentation of this compound provides a convenient visual marker for genetic studies, allowing for straightforward screening of mutations that affect its production.[1] Key regulatory genes include actII-ORF4, a pathway-specific activator, and global regulators like atrA, which influences actII-ORF4 transcription.[2] Understanding and manipulating these regulatory networks is crucial for optimizing antibiotic yields and for the discovery of novel bioactive compounds.

Genetic Manipulation Techniques

A variety of genetic tools have been developed to investigate this compound regulation. These range from traditional homologous recombination methods to the more recent and highly efficient CRISPR-Cas9 genome editing technology.

CRISPR-Cas9 Mediated Gene Editing

CRISPR-Cas9 has revolutionized genetic engineering in Streptomyces, enabling precise and efficient gene deletions, insertions, and replacements.[3][4][5] This system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA target, where it creates a double-strand break (DSB). The cell's natural DNA repair mechanisms, either non-homologous end joining (NHEJ) or homology-directed repair (HDR), can then be harnessed to introduce the desired genetic modification.[4][6] For precise deletions or insertions, a repair template with homologous arms flanking the target site is co-delivered with the CRISPR-Cas9 machinery.[5][7]

Key applications in this compound regulation studies:

  • Gene Knockouts: Inactivating regulatory genes (e.g., actII-orf4, redD) or biosynthetic genes to study their function.[7][8]

  • Promoter Engineering: Replacing native promoters with synthetic ones to modulate gene expression levels and this compound production.[6][9]

  • Gene Cluster Deletion: Removing the entire this compound biosynthetic gene cluster (approx. 21.3 kb).[7][8]

Recombineering

Recombineering, or recombination-mediated genetic engineering, is another powerful technique for modifying the Streptomyces genome. This method relies on the expression of bacteriophage-derived recombinases that mediate homologous recombination of a linear DNA substrate with the chromosome. While effective, it can be more laborious than CRISPR-Cas9.

Quantitative Data on this compound Regulation

The following table summarizes the observed effects of various genetic modifications on this compound production.

Gene TargetModificationEffect on this compound ProductionReference(s)
actII-ORF4DeletionAbolished production[7][8]
actRDeletion4- to 5-fold increase[10]
actABDeletion~5-fold decrease[10]
atrADisruptionReduced production[2]
abeRDeletionImpaired production[1]
abeROverexpressionEnhanced production[1]
abeABCDOverexpressionStimulated production[1]
cutRSDeletionUpregulation of this compound biosynthetic enzymes (up to 300-fold)[11]
afsR / afsR2Multiple copiesDramatic increase in production in S. lividans[12]
cAMP SupplementationAddition to cultureImproved production[13]

Experimental Protocols

Protocol: CRISPR-Cas9 Mediated Gene Deletion of actII-ORF4 in S. coelicolor

This protocol outlines the steps for deleting the actII-ORF4 gene, a key activator of the this compound biosynthetic pathway. The pCRISPomyces-2 plasmid or a similar vector can be used.[5][14]

Materials:

  • S. coelicolor M145 strain

  • E. coli ET12567/pUZ8002 donor strain

  • pCRISPomyces-2 vector (or equivalent)

  • Oligonucleotides for gRNA and homology arms

  • Restriction enzymes, T4 DNA ligase, and Gibson Assembly Master Mix

  • Appropriate antibiotics (e.g., apramycin, nalidixic acid, chloramphenicol)

  • Media: LB, MS (Mannitol Soya Flour) agar, R2YE, ISP4[1][15]

Procedure:

  • Design and Construction of the Editing Plasmid:

    • Design a 20-nt guide RNA (gRNA) specific to the actII-ORF4 gene.

    • Design primers to amplify ~1 kb upstream and downstream homology arms flanking the actII-ORF4 gene.

    • Clone the gRNA into the pCRISPomyces-2 vector.

    • Amplify the homology arms and clone them into the gRNA-containing vector using Gibson Assembly or traditional restriction-ligation cloning.[14]

  • Transformation into E. coli and Plasmid Propagation:

    • Transform the final construct into E. coli DH5α for plasmid amplification and sequence verification.

    • Transform the verified plasmid into the non-methylating E. coli ET12567/pUZ8002 donor strain for conjugation.

  • Intergeneric Conjugation:

    • Prepare a spore suspension of S. coelicolor M145.

    • Grow an overnight culture of E. coli ET12567/pUZ8002 containing the editing plasmid.

    • Mix the S. coelicolor spores and the E. coli donor cells and plate them on MS agar.[15]

    • Incubate at 30°C for 16-20 hours.

  • Selection of Exconjugants:

    • Overlay the conjugation plates with water containing apramycin (to select for the plasmid) and nalidixic acid (to counter-select E. coli).[15]

    • Incubate at 30°C for 5-7 days until exconjugant colonies appear.[15]

  • Screening for Deletion Mutants:

    • Patch the exconjugants onto a fresh selection plate. Mutants with a deletion in actII-ORF4 will have a visibly different phenotype (loss of blue pigment).

    • Confirm the deletion by colony PCR using primers flanking the actII-ORF4 gene. The PCR product from the mutant will be smaller than that from the wild type.

  • Curing the Plasmid:

    • To remove the editing plasmid, passage the confirmed mutant on non-selective media.

    • Screen for apramycin-sensitive colonies.

Protocol: Quantification of this compound

This protocol describes a spectrophotometric method to quantify this compound production in liquid cultures.

Materials:

  • Streptomyces liquid culture

  • 1 M KOH

  • Spectrophotometer

Procedure:

  • Sample Collection:

    • Take a 1 ml sample from the liquid culture.

    • Centrifuge to pellet the mycelium.

  • Extraction of this compound:

    • For extracellular this compound, use the supernatant.

    • For intracellular this compound, resuspend the mycelial pellet in 1 ml of 1 M KOH and vortex thoroughly to lyse the cells and extract the pigment. Centrifuge to pellet the cell debris.

  • Spectrophotometric Measurement:

    • Add 0.5 ml of the supernatant (or the KOH extract) to 0.5 ml of 1 M KOH.

    • Measure the absorbance at 640 nm (A640).

    • The concentration of this compound can be calculated using the molar extinction coefficient (ε640 = 25,320 M⁻¹ cm⁻¹).

Diagrams

Signaling Pathway for this compound Regulation

Actinorhodin_Regulation AtrA AtrA actII_ORF4_gene actII-ORF4 gene AtrA->actII_ORF4_gene Activates transcription ActII_ORF4_protein ActII-ORF4 protein (SARP) actII_ORF4_gene->ActII_ORF4_protein Transcription & Translation act_cluster This compound Biosynthetic Genes (act cluster) ActII_ORF4_protein->act_cluster Activates transcription This compound This compound act_cluster->this compound Biosynthesis Global_Signals Global Signals (e.g., nutritional status) Global_Signals->AtrA Regulates

Caption: Simplified regulatory cascade for this compound biosynthesis.

Experimental Workflow for CRISPR-Cas9 Gene Deletion

CRISPR_Workflow start Start: Design gRNA & Homology Arms construct Construct Editing Plasmid (pCRISPomyces-gRNA-HomologyArms) start->construct ecoli_transform Transform E. coli (DH5α -> ET12567/pUZ8002) construct->ecoli_transform conjugation Intergeneric Conjugation (E. coli -> S. coelicolor) ecoli_transform->conjugation selection Select Exconjugants (Apramycin + Nalidixic Acid) conjugation->selection screening Screen for Deletion (Phenotype & Colony PCR) selection->screening curing Cure Plasmid (Passage without selection) screening->curing end End: Verified, Unmarked Mutant curing->end

Caption: Workflow for creating a gene deletion mutant using CRISPR-Cas9.

This compound Biosynthetic Pathway Overview

Caption: Key steps in the this compound biosynthetic pathway.[16]

References

Application Notes and Protocols: Actinorhodin as a Model for Polyketide Biosynthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinorhodin (ACT) is a blue-pigmented polyketide antibiotic produced by the bacterium Streptomyces coelicolor.[1] Its well-characterized genetic and biochemical pathways have established it as a quintessential model system for studying type II polyketide biosynthesis. The production of this compound involves a series of enzymatic reactions encoded by a contiguous set of genes known as the this compound gene cluster (act).[1] Understanding the biosynthesis of this compound provides a fundamental framework for the investigation and engineering of other polyketides, a class of natural products with diverse and potent biological activities, including antibiotic, anticancer, and immunosuppressive properties.

The vibrant blue color of this compound under alkaline conditions provides a convenient visual marker for its production, simplifying screening and quantification.[2] This, combined with the well-developed genetic tools for Streptomyces, makes the this compound system an excellent platform for research in metabolic engineering, synthetic biology, and drug discovery.

This compound Biosynthetic Pathway

The biosynthesis of this compound is initiated by a type II polyketide synthase (PKS), which catalyzes the iterative condensation of malonyl-CoA extender units to form a 16-carbon linear polyketide backbone.[2][3] This backbone then undergoes a series of modifications, including ketoreduction, cyclization, and aromatization, catalyzed by tailoring enzymes also encoded within the act gene cluster. The final steps of the pathway involve the dimerization of two identical monomeric intermediates to form the mature this compound molecule.[2]

The key enzymatic steps and intermediates in the this compound biosynthetic pathway are outlined below:

  • Polyketide Chain Synthesis: The minimal PKS, consisting of the ketosynthase α (KSα), ketosynthase β (KSβ, also known as chain length factor or CLF), and an acyl carrier protein (ACP), synthesizes the polyketide chain.

  • Ketoreduction: The ActIII ketoreductase reduces a specific keto group on the polyketide chain.

  • Cyclization and Aromatization: A series of enzymes, including cyclases (e.g., ActVII and ActIV) and an aromatase (ActVI-1), catalyze the formation of the characteristic three-ring structure.

  • Dimerization: The final steps involve the dimerization of two dihydrokalafungin (DHK) molecules, a key intermediate, to form this compound.[3]

Data Presentation

Table 1: Key Enzymes in the this compound Biosynthetic Pathway and Their Functions
Gene ProductEnzyme/Protein ClassFunctionReference
ActI ORF1-3Polyketide Synthase (PKS)Synthesizes the 16-carbon linear polyketide backbone.[3]
ActIIIKetoreductaseReduces a specific keto group on the polyketide chain.[4]
ActVI-ORF1/3CyclaseCatalyzes ring closure reactions.[3]
ActVA-ORF5/ActVBDimerization enzymesLigates two DHK molecules to form this compound.[3]
ActII-ORF4Transcriptional ActivatorPositively regulates the expression of the act gene cluster.[5]
ActRTranscriptional RegulatorInvolved in the activation of this compound export and resistance.[3]
Table 2: Quantitative Data on this compound Production Under Various Conditions
Strain/ConditionThis compound ProductionFold Change/ComparisonReference
S. coelicolor M145 ΔcutRS mutantIncreased productionUp to 300-fold increase in biosynthetic enzymes[6]
S. coelicolor M1146 + ACT with cAMP supplementation~1.1-fold increaseCompared to M1146 + ACT without cAMP[7]
S. coelicolor M1152+ACTHighest levels of this compoundCompared to M1146, M1146+ACT, and M1152[8]
S. coelicolor in fed-batch fermentationOver 5 g/LIn the production phase, 15-17% of glucose was converted to this compound.[9]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Streptomyces coelicolor

Objective: To extract and quantify the amount of this compound produced by S. coelicolor.

Materials:

  • S. coelicolor culture grown on a suitable medium (e.g., R2YE agar or in liquid minimal medium).

  • 1 M NaOH

  • 1 M HCl

  • Spectrophotometer

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For liquid cultures, take a 1 mL aliquot of the culture broth.

    • For plate cultures, scrape a defined area of mycelium from the agar surface and resuspend in 1 mL of distilled water.

  • Extraction of Extracellular this compound:

    • Centrifuge the 1 mL sample at 13,000 rpm for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Add an equal volume of 1 M NaOH to the supernatant to solubilize the this compound (the solution will turn blue).

    • Vortex thoroughly.

  • Extraction of Intracellular this compound:

    • To the cell pellet from step 2, add 1 mL of 1 M NaOH.

    • Vortex vigorously for 2-3 minutes to lyse the cells and release the intracellular this compound.

    • Centrifuge at 13,000 rpm for 5 minutes to pellet the cell debris.

    • Transfer the supernatant to a new microcentrifuge tube.

  • Quantification:

    • Measure the absorbance of the blue supernatants (both extracellular and intracellular extracts) at 640 nm using a spectrophotometer.

    • Use 1 M NaOH as a blank.

    • The concentration of this compound can be calculated using the molar extinction coefficient of ε640 = 25,320 M⁻¹cm⁻¹.

Note: this compound is a pH indicator, appearing blue in alkaline conditions and red in acidic conditions.[1]

Protocol 2: Heterologous Expression of the this compound Gene Cluster in Streptomyces lividans

Objective: To activate the production of this compound in the typically non-producing host, S. lividans.[10][11]

Materials:

  • Streptomyces lividans host strain (e.g., TK21).

  • Expression vector containing the actII-ORF4 activator gene (e.g., pIJ486).

  • Protoplast transformation reagents (lysozyme, PEG, etc.).

  • Appropriate selection media (e.g., R2YE agar with thiostrepton).

Procedure:

  • Preparation of S. lividans Protoplasts:

    • Grow S. lividans in a suitable liquid medium (e.g., YEME) to the mid-exponential phase.

    • Harvest the mycelium by centrifugation.

    • Wash the mycelium with a sucrose-based buffer.

    • Treat the mycelium with lysozyme to digest the cell wall and generate protoplasts.

  • Transformation:

    • Mix the prepared protoplasts with the plasmid DNA carrying the actII-ORF4 gene.

    • Add polyethylene glycol (PEG) to facilitate DNA uptake.

    • Plate the transformation mixture onto a regeneration medium (e.g., R2YE).

  • Selection and Screening:

    • Overlay the plates with an appropriate antibiotic (e.g., thiostrepton) to select for transformants.

    • Incubate the plates until colonies appear.

    • Successful transformants will exhibit a blue phenotype due to the production of this compound, which is activated by the expressed actII-ORF4 gene.

  • Confirmation:

    • Confirm the production of this compound using the extraction and quantification protocol described above (Protocol 1).

Visualizations

Actinorhodin_Biosynthesis_Pathway cluster_0 Polyketide Synthase (PKS) cluster_1 Tailoring Enzymes cluster_2 Dimerization Malonyl-CoA Malonyl-CoA Minimal PKS Minimal PKS (ActI ORF1-3) Malonyl-CoA->Minimal PKS x8 Linear Polyketide Linear Polyketide Minimal PKS->Linear Polyketide Bicyclic Intermediate Bicyclic Intermediate Linear Polyketide->Bicyclic Intermediate Ketoreductase (ActIII) Cyclases (S)-DNPA (S)-DNPA Bicyclic Intermediate->(S)-DNPA Cyclase/Aromatase (ActVI-ORF1/3) Dihydrokalafungin (DHK) Dihydrokalafungin (DHK) (S)-DNPA->Dihydrokalafungin (DHK) Further Tailoring DHK1 DHK DHK2 DHK Dimerization Dimerization (ActVA-ORF5/ActVB) DHK1->Dimerization DHK2->Dimerization This compound This compound Dimerization->this compound

Caption: The biosynthetic pathway of this compound.

Experimental_Workflow cluster_culture Culture and Growth cluster_extraction Extraction cluster_analysis Analysis Inoculation Inoculation Incubation Incubation Inoculation->Incubation Harvest_Cells Harvest Cells Incubation->Harvest_Cells Separate_Supernatant Separate Supernatant (Extracellular) Harvest_Cells->Separate_Supernatant Lyse_Cells Lyse Cells (Intracellular) Harvest_Cells->Lyse_Cells Quantification Spectrophotometric Quantification (640 nm) Separate_Supernatant->Quantification Lyse_Cells->Quantification LC_MS LC-MS Analysis (Optional) Quantification->LC_MS

Caption: A typical experimental workflow for this compound analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Actinorhodin Yield in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of actinorhodin during Streptomyces fermentation.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces culture is growing well, but I'm not seeing the characteristic blue-red pigment of this compound. What are the initial checks I should perform?

A1: A healthy biomass without corresponding antibiotic production often points to issues with the fermentation conditions or the genetic stability of your strain. Here are the initial steps to troubleshoot:

  • Verify the pH of your culture: this compound is a pH indicator, appearing blue at alkaline pH and red at acidic pH.[1] Ensure your culture pH is in the optimal range for pigment visualization (typically neutral to slightly alkaline for the blue color).

  • Check your carbon source: Glucose is known to repress this compound production in some Streptomyces strains by inhibiting the expression of key regulatory genes like afsR2.[2] Consider using an alternative carbon source like glycerol.[2][3]

  • Confirm the growth phase: this compound is a secondary metabolite, and its production is typically initiated during the stationary phase of growth.[4][5] Ensure your culture has reached this phase.

  • Examine for phage contamination: A sudden drop in culture density, viscosity, or the appearance of dark brown soluble pigments can indicate a bacteriophage infection, which halts antibiotic production.[6]

Q2: What is the optimal pH for this compound production, and how does it affect the final product?

A2: The optimal pH for this compound production can vary slightly between different Streptomyces species and strains, but generally, a pH range of 6.0 to 7.5 is favorable for the production of blue pigments.[7][8] It's crucial to understand that pH not only affects the yield but also the form of the pigment produced.

  • At a lower pH (4.5 to 5.5), this compound is produced and remains intracellular.[7][8]

  • At a more neutral to alkaline pH (6.0 to 7.5), the lactone form, γ-actinorhodin, is produced and can be found both intracellularly and extracellularly.[7][8]

Q3: I suspect my culture is contaminated with bacteriophages. What are the tell-tale signs and how can I confirm this?

A3: Bacteriophage contamination is a serious issue in fermentation processes. Key indicators include:

  • A sudden decrease in the viscosity of the culture.[6]

  • Absence or reduction of mycelial growth.[6]

  • Complete or significant loss of this compound production.[6]

  • The appearance of a dark brown soluble pigment.[6]

  • Cell lysis, leading to a clearing of the culture broth.[9]

To confirm a phage contamination, you can perform a plaque assay. This involves plating a dilution of your culture supernatant with a sensitive indicator strain of Streptomyces and looking for the formation of plaques (clear zones of lysis) on the bacterial lawn.[9][10]

Q4: Can the genetic instability of my Streptomyces strain lead to decreased this compound yield?

A4: Yes, genetic instability can significantly impact this compound production. Streptomyces are known for their large, linear chromosomes which can undergo spontaneous deletions and amplifications.[11] While sometimes this can lead to overproduction, it can also result in the loss of the this compound biosynthetic gene cluster or key regulatory genes, leading to a decrease or complete loss of production. It is advisable to maintain cryopreserved stocks of high-producing strains and to periodically re-screen colonies for pigmentation.

Troubleshooting Guides

Issue 1: Low or No this compound Production Despite Good Cell Growth

This guide addresses scenarios where Streptomyces grows to a high density but fails to produce significant amounts of this compound.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Medium Composition Optimize the fermentation medium using a systematic approach like Response Surface Methodology (RSM).[12] Key components to evaluate are carbon and nitrogen sources, phosphate concentration, and trace elements. Iron limitation has been shown to enhance this compound production.[13]Increased this compound yield. An optimized medium with 339 g/l sucrose, 1 g/l glucose, 1.95 g/l yeast extract, and 2.72 g/l peptone resulted in a 32% increase in this compound production.[12]
Carbon Source Repression Replace glucose with a non-repressing carbon source like glycerol or maltose.[2]Alleviation of repression on the afsR2 gene, leading to the activation of the this compound biosynthetic pathway.[2]
Incorrect pH Monitor and control the pH of the fermentation broth. A pH shock (e.g., a temporary shift to an acidic pH) can induce the expression of genes involved in this compound biosynthesis.[14]Maintaining an optimal pH (6.0-7.5) will favor the production of γ-actinorhodin.[7][8] A pH shock can upregulate regulatory genes like afsR and afsS, and the pathway-specific activator actII-ORF4.[14]
Insufficient Aeration/Low Dissolved Oxygen (DO) Increase the agitation speed or the aeration rate to improve oxygen transfer. Controlling DO levels, especially during the growth phase, can significantly boost antibiotic production.[15][16][17][18]Maintaining DO close to saturation can lead to a two- to three-fold increase in the final antibiotic concentration.[16] In some Streptomyces species, controlling DO at 100% during the growth phase doubled the final antibiotic concentration.[18]

Quantitative Data Summary: Effect of Fermentation Parameters on Antibiotic Yield

Parameter Condition Effect on Yield Reference
Dissolved Oxygen Controlled at 100% saturation during growth phase~3-fold increase in cephamycin C[16]
Dissolved Oxygen Controlled at 100% during growth phase2-fold increase in retamycin[18]
Dissolved Oxygen Controlled close to 100% saturation10% increase in tylosin[15][17]
Medium Optimization (RSM) Optimized sucrose, glucose, yeast extract, peptone32% increase in this compound[12]
actR deletion Deletion of the repressor gene actR4 to 5-fold increase in this compound[19]
actAB deletion Deletion of the export pump genes actAB~5-fold reduction in this compound[19]
Issue 2: Culture Lysis and Loss of Production

This guide focuses on troubleshooting sudden culture failure, often indicative of phage contamination.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Bacteriophage Contamination Implement strict aseptic techniques. Decontaminate fermenters and laboratory surfaces with effective virucidal agents like phenolic disinfectants or 10% bleach, as ethanol is not always effective against phages.[20]Prevention of future contaminations.
Isolate and characterize the phage. Develop phage-resistant Streptomyces strains through selection and screening.Phage-immune strains can not only eliminate the contamination problem but have also been shown to have significantly increased antibiotic yields.[6]
Perform a plaque assay to confirm the presence of phages.Visualization of plaques on a lawn of a sensitive Streptomyces strain confirms phage contamination.

Experimental Protocols

Protocol 1: pH Shock Experiment to Induce this compound Production

This protocol is designed to test if a temporary shift in pH can trigger the onset of this compound biosynthesis.[14]

Materials:

  • Mid-log phase culture of Streptomyces in liquid medium.

  • Sterile 1M HCl and 1M NaOH.

  • pH meter.

  • Spectrophotometer.

Methodology:

  • Grow the Streptomyces culture to the mid-exponential phase.

  • Aseptically remove a sample and measure the initial pH and OD at 600 nm. Also, measure the baseline this compound concentration (see Protocol 3).

  • Create two sub-cultures: a control and a pH-shocked culture.

  • For the pH-shocked culture, rapidly decrease the pH to 4.5 using sterile 1M HCl.

  • Incubate the culture at the acidic pH for 1-2 hours.

  • After the shock period, readjust the pH back to the original value (or slightly alkaline, e.g., 7.2) using sterile 1M NaOH.

  • Continue the incubation of both the control and pH-shocked cultures.

  • Take samples at regular intervals (e.g., every 12 hours) and measure cell density (OD600) and this compound production.

Protocol 2: Plaque Assay for Phage Detection

This protocol is used to confirm the presence of bacteriophages in a culture.[9][10]

Materials:

  • Suspected contaminated culture broth.

  • Sensitive indicator strain of Streptomyces.

  • Soft agar (e.g., 0.7% agar in growth medium).

  • Base agar plates (same medium with 1.5% agar).

  • Sterile centrifuge tubes and filters (0.22 µm).

Methodology:

  • Centrifuge the suspected contaminated culture to pellet the cells.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria. This is your phage lysate.

  • Prepare a fresh culture of the indicator Streptomyces strain.

  • In a sterile tube, mix a small volume of the indicator strain culture with the phage lysate (serial dilutions of the lysate are recommended).

  • Add molten soft agar (cooled to ~50°C) to the tube, mix gently, and immediately pour it onto a base agar plate.

  • Allow the soft agar overlay to solidify.

  • Incubate the plates until a bacterial lawn is visible.

  • Observe the plate for the formation of plaques (clear zones) in the bacterial lawn.

Protocol 3: Quantification of this compound

This protocol provides a method for quantifying the amount of this compound produced.[21][22][23]

Materials:

  • Streptomyces culture sample.

  • 1M NaOH.

  • Spectrophotometer.

Methodology:

  • Take a 1 ml sample of the culture broth.

  • Centrifuge the sample to separate the mycelium from the supernatant if you wish to measure extracellular this compound. For total this compound, proceed with the whole broth.

  • Add an equal volume of 1M NaOH to the sample (or supernatant). This will turn the this compound blue.

  • Vortex briefly to ensure complete color development.

  • Measure the absorbance at 640 nm.

  • The concentration can be calculated using a standard curve or by using the extinction coefficient of this compound under these conditions.

Visualizations

Actinorhodin_Biosynthesis_Regulation cluster_Global_Regulators Global Regulators cluster_Pathway_Specific_Regulator Pathway-Specific Regulator cluster_Biosynthetic_Genes Biosynthetic Genes afsR afsR afsR2 afsR2 afsR->afsR2 activates actII-ORF4 actII-ORF4 afsR2->actII-ORF4 activates cAMP cAMP This compound This compound cAMP->this compound positively influences Glucose Glucose Glucose->afsR2 represses act_genes act Genes (Structural Genes) actII-ORF4->act_genes activates transcription act_genes->this compound

Caption: Simplified signaling pathway for this compound biosynthesis regulation.

Troubleshooting_Workflow Start Low this compound Yield Check_Growth Good Cell Growth? Start->Check_Growth Troubleshoot_Growth Optimize Growth Medium (Nutrients, pH, Aeration) Check_Growth->Troubleshoot_Growth No Check_Pigment Pigment Visible? Check_Growth->Check_Pigment Yes Troubleshoot_Growth->Start Check_pH_Phase Check Culture pH & Growth Phase Check_Pigment->Check_pH_Phase No Check_Contamination Signs of Lysis? Check_Pigment->Check_Contamination Yes Optimize_Production Optimize Production Parameters (Carbon Source, DO, pH Shock) Check_pH_Phase->Optimize_Production Check_Contamination->Optimize_Production No Plaque_Assay Perform Plaque Assay Check_Contamination->Plaque_Assay Yes Genetic_Instability Consider Genetic Instability (Re-streak from stock) Optimize_Production->Genetic_Instability End Improved Yield Plaque_Assay->End Genetic_Instability->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Enhancing Actinorhodin Heterologous Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of actinorhodin heterologous production.

Troubleshooting Guide

This section addresses specific problems that may be encountered during this compound heterologous production experiments.

Issue 1: Low or No this compound Production

Q1: My heterologous host is not producing any blue pigment, or the yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low or absent this compound production is a common issue that can stem from several factors, ranging from the expression of the biosynthetic gene cluster to the metabolic state of the host. Here’s a step-by-step troubleshooting approach:

  • Verify the Integrity of the Biosynthetic Gene Cluster (BGC):

    • Protocol: Use PCR and Sanger sequencing to confirm the presence and correctness of all the genes in the this compound BGC (act cluster) in your expression vector.[1]

    • Rationale: Mutations or deletions within the BGC, especially in key enzymes like the polyketide synthase (PKS) encoded by the actI operon, will abolish production.[2][3]

  • Assess the Expression of the Pathway-Specific Activator:

    • Protocol: Quantify the transcript levels of the pathway-specific activator gene, actII-ORF4, using RT-qPCR.[4][5][6]

    • Rationale: The actII-ORF4 gene product is a positive regulator essential for the transcription of the this compound biosynthetic genes.[4] Insufficient expression of this activator is a frequent bottleneck. Overexpression of actII-ORF4 has been shown to significantly increase this compound production, even in heterologous hosts like Streptomyces lividans.[7]

  • Optimize Fermentation Conditions:

    • Protocol: Systematically vary the carbon and nitrogen sources, phosphate concentration, and trace elements in your fermentation medium.[8] For instance, switching from glucose to a less repressive carbon source like glycerol can relieve carbon catabolite repression and enhance production in some hosts.[9][10]

    • Rationale: The composition of the growth medium profoundly impacts the metabolic state of the host and the expression of secondary metabolite gene clusters. High concentrations of glucose and phosphate can repress this compound biosynthesis.[9][11]

  • Enhance Precursor Supply:

    • Protocol: Overexpress genes encoding key enzymes in the central carbon metabolism that lead to the production of acetyl-CoA and malonyl-CoA. A prime target is the acetyl-CoA carboxylase (ACCase).[12][13][14]

    • Rationale: this compound biosynthesis requires one molecule of acetyl-CoA and seven molecules of malonyl-CoA.[3][12] Increasing the intracellular pool of these precursors can significantly boost production. Overexpression of ACCase has been reported to increase this compound production by up to 6-fold.[14]

Issue 2: Accumulation of Reddish or Brown Pigments Instead of Blue this compound

Q2: My culture is turning reddish-brown, but I am not observing the characteristic blue color of this compound. What could be happening?

A2: The accumulation of colored intermediates other than the final blue this compound product often indicates a bottleneck in the later steps of the biosynthetic pathway or issues with the pH of the culture medium.

  • Check for Accumulation of Biosynthetic Intermediates:

    • Protocol: Extract the pigments from the culture broth and mycelium and analyze them using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). Compare the results with known this compound intermediates.

    • Rationale: Mutations in genes responsible for the later tailoring steps of this compound biosynthesis (e.g., cyclization, dimerization) can lead to the accumulation of colored shunt products.[15][16]

  • Monitor and Adjust the pH of the Culture Medium:

    • Protocol: Regularly measure the pH of your fermentation broth. This compound is a pH indicator, appearing red at acidic pH and blue at alkaline pH.[1][17] If the pH is acidic, try buffering the medium or adjusting it with a base.

    • Rationale: The final blue color of this compound is only observed under alkaline conditions.[17] At a pH of 4.5 to 5.5, this compound will be present but will appear red and remain intracellular.[18]

Issue 3: Host Strain Growth Inhibition

Q3: After introducing the this compound gene cluster, my host strain exhibits poor growth. What is the likely cause and how can I mitigate this?

A3: Poor growth of the host strain can be due to the metabolic burden of expressing a large gene cluster or the toxicity of the produced this compound or its intermediates.

  • Enhance this compound Export:

    • Protocol: Co-express the actAB operon, which encodes for this compound export pumps.[2][19]

    • Rationale: this compound is toxic to the producing organism. Efficient export is crucial for cell viability and sustained production.[2][20][21] Deletion of the actAB genes has been shown to reduce this compound yields by approximately 5-fold.[2]

  • Use an Inducible Promoter System:

    • Protocol: Place the this compound BGC under the control of an inducible promoter (e.g., the thiostrepton-inducible tipA promoter) instead of a constitutive promoter.[22]

    • Rationale: This allows for the separation of the growth phase from the production phase. The host can be grown to a high cell density before inducing the expression of the this compound genes, thus minimizing the metabolic burden during the growth phase.

Frequently Asked Questions (FAQs)

Q1: Which heterologous host is best for this compound production?

A1: Streptomyces lividans is a commonly used and generally successful heterologous host for this compound production. This is because it is genetically similar to the native producer, Streptomyces coelicolor, and possesses the necessary metabolic precursors.[23] While production has been attempted in other hosts like E. coli and Saccharomyces cerevisiae, it is often more challenging due to the lack of appropriate precursors and the complexity of expressing a large bacterial polyketide synthase.[23][24]

Q2: How is the this compound biosynthetic pathway regulated?

A2: The regulation of this compound biosynthesis is complex and occurs at multiple levels. A key regulator is the actII-ORF4 gene product, a pathway-specific transcriptional activator that turns on the expression of the biosynthetic genes.[4][25] The expression of actII-ORF4 itself is controlled by other global regulators, such as AtrA.[25] Additionally, environmental factors like carbon source and phosphate concentration play a significant role in regulation.[9][11]

Q3: How do I quantify this compound production?

A3: this compound can be quantified spectrophotometrically due to its distinct blue color in alkaline conditions. A common method involves:

  • Adding KOH to the culture supernatant to a final concentration of 1 M to ensure all this compound is in its blue, deprotonated form.

  • Centrifuging to remove cell debris.

  • Measuring the absorbance of the supernatant at 640 nm.[17] For more precise quantification, especially when intermediates are present, HPLC analysis is recommended.

Data Presentation

Table 1: Strategies to Enhance this compound Production

StrategyGene/TargetHost OrganismReported Improvement in YieldReference
Overexpression of Pathway-Specific Activator actII-ORF4Streptomyces lividansSignificant increase, enabling high-yield fed-batch production[7]
Enhancing Precursor Supply Acetyl-CoA Carboxylase (ACCase)Streptomyces coelicolor~6-fold increase[14]
Manipulation of Global Regulators Deletion of wblA (a negative regulator)Streptomyces coelicolorUpregulation of this compound biosynthesis[26]
Engineering Export Deletion of actR (repressor of actAB export pumps)Streptomyces coelicolor4- to 5-fold increase[2]

Experimental Protocols

Protocol 1: Overexpression of actII-ORF4 in Streptomyces lividans

  • Plasmid Construction:

    • Amplify the actII-ORF4 gene from S. coelicolor genomic DNA using PCR with primers containing appropriate restriction sites.

    • Clone the PCR product into an E. coli-Streptomyces shuttle vector (e.g., pIJ8600) under the control of a strong constitutive promoter (e.g., ermEp*).

    • Verify the construct by restriction digestion and sequencing.

  • Transformation of Streptomyces lividans :

    • Introduce the constructed plasmid into S. lividans protoplasts via polyethylene glycol (PEG)-mediated transformation.

    • Select for transformants on a suitable antibiotic-containing regeneration medium (e.g., R5 medium with apramycin).

  • Fermentation and Analysis:

    • Inoculate a spore suspension of the recombinant S. lividans strain into a suitable production medium (e.g., TSB or a defined minimal medium with glycerol as the carbon source).

    • Incubate at 30°C with shaking for 5-7 days.

    • Monitor this compound production daily by visual inspection (blue color) and quantify using the spectrophotometric assay described in the FAQs.

Visualizations

Actinorhodin_Biosynthesis_Pathway cluster_precursors Precursors cluster_pks Polyketide Synthase cluster_tailoring Tailoring Enzymes cluster_export Export Acetyl-CoA Acetyl-CoA actI actI (PKS) Acetyl-CoA->actI Malonyl-CoA Malonyl-CoA Malonyl-CoA->actI Polyketide Chain Polyketide Chain actI->Polyketide Chain act_tailoring actIII, actIV, actVI, actVII (Cyclases, Aromatases) Monomeric Intermediate\n((S)-DNPA -> DHK) Monomeric Intermediate ((S)-DNPA -> DHK) act_tailoring->Monomeric Intermediate\n((S)-DNPA -> DHK) dimerization actVB, actVA-5 (Dimerization) This compound This compound dimerization->this compound actAB actAB (Export Pumps) Extracellular this compound Extracellular this compound actAB->Extracellular this compound Polyketide Chain->act_tailoring Monomeric Intermediate\n((S)-DNPA -> DHK)->dimerization This compound->actAB

Caption: Simplified this compound biosynthesis pathway.

Actinorhodin_Regulation cluster_global Global & Environmental Signals cluster_pathway_specific Pathway-Specific Regulation cluster_export_reg Export Regulation Carbon Source Carbon Source actII_ORF4 actII-ORF4 (Activator) Carbon Source->actII_ORF4 - (Repression) Phosphate Level Phosphate Level Phosphate Level->actII_ORF4 - (Repression) AtrA AtrA AtrA->actII_ORF4 + (Activation) act_genes act Biosynthetic Genes actII_ORF4->act_genes + (Activation) Intermediates Biosynthetic Intermediates act_genes->Intermediates ActR ActR (Repressor) actAB_operon actAB Operon (Export Pumps) ActR->actAB_operon - (Repression) Intermediates->ActR -| (Inhibition) This compound This compound Intermediates->this compound This compound->ActR -| (Inhibition)

Caption: Regulatory cascade for this compound production.

Experimental_Workflow A 1. BGC Cloning & Vector Construction B 2. Host Strain Selection & Transformation A->B C 3. Fermentation & Culture Optimization B->C D 4. Product Extraction & Quantification C->D E 5. Troubleshooting & Optimization D->E F Low/No Yield E->F Problem ID G Precursor Supply, Activator Expression, etc. F->G Hypothesis G->C Re-optimize

Caption: General workflow for heterologous this compound production.

References

Technical Support Center: Resolving Inconsistent Actinorhodin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during actinorhodin production in batch cultures of Streptomyces coelicolor. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in their experiments.

Troubleshooting Guides

This section offers a systematic approach to troubleshooting inconsistent this compound production. Each guide focuses on a specific problem and provides a series of questions and steps to identify the root cause.

Guide 1: Low or No this compound Production

Problem: The batch culture is showing significantly lower than expected or no visible blue pigment (this compound).

Troubleshooting Steps:

  • Verify Culture Purity and Identity:

    • Question: Is the S. coelicolor strain correct and free from contamination?

    • Action: Perform a Gram stain and streak the culture on a fresh agar plate to check for uniform colony morphology. Consider 16S rRNA sequencing for definitive identification if issues persist.

  • Assess Media Composition:

    • Question: Is the culture medium prepared correctly? Are all components at the optimal concentration?

    • Action: Review the media recipe and preparation protocol. Pay close attention to the concentrations of the primary carbon, nitrogen, and phosphate sources, as these are critical for this compound production.[1][2][3] this compound production is sensitive to the levels of ammonium and phosphate in the medium.[1] For instance, production can be completely inhibited by as little as 1 mM ammonium chloride.[1]

  • Check Culture pH:

    • Question: Is the pH of the culture medium within the optimal range for this compound production?

    • Action: Monitor the pH of the culture throughout the fermentation. This compound production is pH-dependent, with different pigments being produced at varying pH levels.[1][4] Intracellular this compound formation is significant at a pH of 4.5 to 5.5.[1]

  • Evaluate Aeration and Agitation:

    • Question: Is the culture receiving adequate aeration and agitation?

    • Action: Ensure the shaker speed and flask volume are appropriate to maintain sufficient dissolved oxygen. For a 250-mL flask, an incubation speed of 220 rpm is recommended.[5][6]

  • Investigate Genetic Instability:

    • Question: Could the strain have undergone genetic mutations affecting the this compound biosynthetic cluster?

    • Action: Spontaneous genetic alterations, such as deletions or amplifications of the this compound gene cluster, can occur in S. coelicolor.[7] If inconsistent production is a recurring issue with a particular stock, consider reviving a fresh culture from a validated glycerol stock. In some cases, variants with high lipid content show a 7- to 15-fold decrease in this compound production due to deletions of numerous genes.[2]

Guide 2: Batch-to-Batch Variability in Production

Problem: this compound yield is inconsistent across different batches, even when using the same protocol.

Troubleshooting Steps:

  • Standardize Inoculum Preparation:

    • Question: Is the inoculum preparation consistent for each batch?

    • Action: Standardize the age, spore concentration, and pre-culture conditions of the inoculum. Use a consistent number of colony-forming units (e.g., 1 x 10⁹) for inoculation.[5][6]

  • Review Raw Material Quality:

    • Question: Are the raw materials for the media of consistent quality?

    • Action: Use high-purity reagents and check for lot-to-lot variability in complex media components like yeast extract or peptone.

  • Monitor Nutrient Consumption:

    • Question: Are key nutrients being depleted at different rates in different batches?

    • Action: Analyze the consumption of glucose, phosphate, and nitrogen sources throughout the fermentation to identify any discrepancies between batches.[5]

  • Assess the Impact of Signaling Molecules:

    • Question: Could variations in signaling molecules like cAMP be affecting production?

    • Action: Intracellular and extracellular cAMP levels have been shown to correlate with this compound production.[5] While direct measurement may be complex, ensuring consistent growth conditions can help maintain stable cAMP levels. Supplementation with cAMP has been shown to improve cell growth and antibiotic production.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for consistent this compound production?

A1: While various media can be used, a minimal nutrition medium has been shown to support this compound production. The composition can be optimized using response surface methodology.[8] Key factors to control are the concentrations of carbon sources (e.g., glucose, sucrose), nitrogen sources (e.g., nitrate, ammonium), and phosphate.[1][3][9] High concentrations of ammonium and phosphate can inhibit production.[1]

Q2: How can I accurately quantify this compound production?

A2: this compound can be quantified spectrophotometrically due to its pH-indicator properties (red/blue).[1] A common method involves adding KOH to the culture to a final concentration of 1 N, centrifuging the cells, and measuring the absorbance of the blue supernatant at 640 nm.[1][9] For intracellular this compound, the cell pellet is extracted with a solvent mixture (e.g., methanol, chloroform, and water) prior to measurement.[5][6]

Q3: What is the role of the actII-ORF4 gene in this compound production?

A3: The actII-ORF4 gene is a pathway-specific activator that is essential for the transcription of the this compound biosynthetic structural genes.[10][11] The expression of actII-ORF4 increases dramatically during the transition from exponential to stationary phase, which is when this compound production typically begins.[10] Overexpression of actII-ORF4 can lead to enhanced this compound production.[12]

Q4: Can genetic mutations affect this compound production?

A4: Yes, genetic instability can lead to significant variations in this compound production. Spontaneous amplification of the this compound gene cluster can lead to highly pigmented colonies.[7] Conversely, large deletions in the chromosome can result in reduced or abolished production.[2][7] Mutations in regulatory genes, such as atrA, can also reduce this compound production.[11]

Q5: How does pH affect the color and production of this compound?

A5: this compound is a pH indicator, appearing red at an acidic pH and blue at an alkaline pH.[1] The pH of the culture medium can influence not only the color but also the type of pigment produced and its cellular location. At pH 4.5 to 5.5, significant intracellular this compound formation occurs.[1]

Data and Protocols

Table 1: Factors Influencing this compound Production
FactorObservationPotential Impact on ProductionReference
Nitrogen Source High ammonium concentration (e.g., >1 mM)Complete inhibition[1]
Phosphate Level Nutrient limitationCan initiate blue pigment production[1][3]
pH Low pH (4.5-5.5)Significant intracellular this compound[1]
Genetic Amplification Spontaneous amplification of act clusterIncreased production[7]
Gene Deletion Large chromosomal deletionsDecreased or abolished production[2]
cAMP Levels High correlation with productionSupplementation can increase yield[5]
actII-ORF4 Expression OverexpressionEnhanced production[12]
Experimental Protocols

Protocol 1: Quantification of Extracellular this compound

  • Take a sample of the culture broth.

  • Add 1 N KOH to the sample to a final concentration of 1 N.

  • Vortex the sample thoroughly.

  • Centrifuge the sample at 3,000 x g for 5 minutes to pellet the cells.[9]

  • Transfer the supernatant to a cuvette.

  • Measure the absorbance at 640 nm using a spectrophotometer.

  • Use the molar extinction coefficient of this compound in 1 N KOH to calculate the concentration.

Protocol 2: Quantification of Intracellular this compound

  • Harvest cells from the culture broth by centrifugation or filtration.

  • Wash the cell pellet with 0.1 N HCl to remove impurities.[1]

  • Resuspend the pellet in 1 N KOH and mix thoroughly.[1]

  • Alternatively, extract the cells with a mixture of methanol, chloroform, and water (5:2:2 vol/vol/vol) with freeze-thaw cycles.[5][6]

  • Centrifuge the mixture to separate the cell debris.

  • Measure the absorbance of the supernatant at the appropriate wavelength (e.g., 640 nm for KOH extracts).

Visualizations

Actinorhodin_Production_Troubleshooting cluster_problem Problem Identification cluster_investigation Investigation Pathways cluster_details Specific Checks Inconsistent Production Inconsistent Production Culture Integrity Culture Integrity Inconsistent Production->Culture Integrity Check Media & Growth Conditions Media & Growth Conditions Inconsistent Production->Media & Growth Conditions Check Genetic Factors Genetic Factors Inconsistent Production->Genetic Factors Consider Purity Purity Culture Integrity->Purity Strain ID Strain ID Culture Integrity->Strain ID Composition Composition Media & Growth Conditions->Composition pH pH Media & Growth Conditions->pH Aeration Aeration Media & Growth Conditions->Aeration Inoculum Inoculum Media & Growth Conditions->Inoculum Instability Instability Genetic Factors->Instability Gene Expression Gene Expression Genetic Factors->Gene Expression

Caption: Troubleshooting workflow for inconsistent this compound production.

Actinorhodin_Regulatory_Pathway cluster_signals Environmental & Cellular Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis & Export Nutrient Limitation Nutrient Limitation Global Regulators Global Regulators Nutrient Limitation->Global Regulators Growth Phase Growth Phase Growth Phase->Global Regulators cAMP cAMP cAMP->Global Regulators atrA atrA Global Regulators->atrA actII-ORF4 actII-ORF4 (Pathway-Specific Activator) atrA->actII-ORF4 activates transcription This compound Biosynthetic Genes act Genes actII-ORF4->this compound Biosynthetic Genes activates transcription This compound This compound This compound Biosynthetic Genes->this compound synthesis Export (actAB) Export (actAB) This compound->Export (actAB) induces export

Caption: Simplified signaling pathway for this compound production.

References

Technical Support Center: Overcoming Actinorhodin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the antibiotic actinorhodin in target bacteria.

Troubleshooting Guide

Issue: Reduced or no bactericidal/bacteriostatic activity of this compound.

Question: My experiments show that this compound is not effectively inhibiting the growth of my target Gram-positive bacteria. What could be the cause, and how can I troubleshoot this?

Answer: Reduced efficacy of this compound can stem from several factors, primarily related to bacterial resistance. Here’s a step-by-step guide to diagnose and potentially overcome this issue:

1. Confirm Identity and Purity of this compound:

  • Ensure the this compound used is pure and has not degraded. This compound is a pH-responsive, redox-active molecule.[1][2] Improper storage or handling can affect its activity.

2. Verify Susceptibility of Your Bacterial Strain:

  • It's crucial to determine the Minimum Inhibitory Concentration (MIC) of this compound for your specific bacterial strain. This will provide a quantitative measure of its susceptibility. If the MIC is significantly higher than expected for a susceptible strain, it indicates resistance.

  • Experimental Protocol: See "Protocol for Minimum Inhibitory Concentration (MIC) Testing" below.

3. Investigate Potential Resistance Mechanisms:

  • Target Modification (e.g., in Staphylococcus aureus): Resistance in S. aureus can be conferred by mutations in the walRKHI operon, which is involved in cell wall homeostasis.[1][2]

    • Troubleshooting: Sequence the walRKHI operon in your resistant strain to identify potential mutations.

  • Efflux Pumps: Bacteria can actively pump this compound out of the cell, preventing it from reaching its intracellular targets. In the producing organism, Streptomyces coelicolor, this is mediated by the actAB efflux pump.[3] Similar mechanisms may be present in other bacteria.

    • Troubleshooting: Perform an efflux pump inhibitor assay to determine if this is the mechanism of resistance. The addition of a suitable efflux pump inhibitor should decrease the MIC of this compound.

    • Experimental Protocol: See "Protocol for Efflux Pump Inhibitor Assay" below.

  • Altered Cell Permeability (e.g., in Bacillus subtilis): Resistance to similar antibiotics, like actinomycin, in B. subtilis has been linked to changes in cell wall permeability that prevent the antibiotic from entering the cell.[4]

    • Troubleshooting: This can be more challenging to assess directly. Comparing the uptake of a fluorescent analog of this compound in susceptible and resistant strains could provide insights.

4. Strategies to Overcome Resistance:

  • Efflux Pump Inhibition: If an efflux mechanism is identified, co-administering this compound with an efflux pump inhibitor (EPI) can restore its activity. While specific EPIs for this compound are not extensively documented, broad-spectrum inhibitors that work on major facilitator superfamily (MFS) or resistance-nodulation-division (RND) family pumps could be effective.[5] The efficacy of an EPI is demonstrated by a significant reduction in the MIC of the antibiotic in its presence. For example, the EPI phenylalanine-arginine β-naphthylamide (PAβN) has been shown to potentiate the activity of various antibiotics against bacteria with active efflux pumps.[6]

  • Synergistic Antibiotic Combinations: Combining this compound with another antibiotic that has a different mechanism of action can create a synergistic effect, where the combined activity is greater than the sum of their individual activities.[7][8]

    • Troubleshooting: Perform checkerboard assays to test for synergy between this compound and other antibiotics effective against your target bacterium.

  • Genetic Manipulation of the Target: For research purposes, creating a knockout of the gene responsible for resistance (e.g., an efflux pump component) can confirm its role and restore sensitivity.

    • Experimental Protocol: See "Protocol for Gene Knockout Construction" below.

Frequently Asked Questions (FAQs)

Q1: What is the expected MIC of this compound for susceptible Gram-positive bacteria?

A1: The MIC of this compound can vary depending on the bacterial species and strain. Published data for some common Gram-positive bacteria are summarized in the table below. It is always recommended to determine the MIC for your specific strain experimentally.

Q2: My Staphylococcus aureus strain has developed resistance to this compound. What is the likely mechanism?

A2: The most documented mechanism of low-level this compound resistance in S. aureus involves mutations in the walRKHI two-component system.[1][2] This system is a master regulator of cell wall metabolism.[2] Alterations in this pathway can affect the cell envelope, potentially reducing this compound's effectiveness.

Q3: How do efflux pumps contribute to this compound resistance in the producing organism, Streptomyces coelicolor?

A3: S. coelicolor protects itself from the this compound it produces using a two-step export mechanism involving the actAB efflux pumps. The expression of these pumps is induced first by biosynthetic intermediates of this compound and then by this compound itself. This ensures the antibiotic is efficiently exported from the cell.[3]

Q4: Are there known efflux pump inhibitors that are effective with this compound?

A4: While there is extensive research on efflux pump inhibitors for various antibiotics,[5][6][9] specific studies demonstrating the potentiation of this compound with these inhibitors are limited. However, broad-spectrum inhibitors targeting common efflux pump families in Gram-positive bacteria, such as the major facilitator superfamily (MFS), are rational candidates for testing.

Q5: Can I combine this compound with other antibiotics to overcome resistance?

A5: Yes, combination therapy is a viable strategy.[7][8] The goal is to use two antibiotics with different mechanisms of action to create a synergistic effect. For example, you could combine this compound, which induces oxidative stress and damages DNA and proteins, with a β-lactam that targets cell wall synthesis. The effectiveness of any combination must be determined experimentally using methods like checkerboard assays.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and a Structurally Related Compound Against Various Bacteria

AntibioticBacterial SpeciesStrainMIC (µg/mL)Reference
This compoundStaphylococcus aureusATCC 259238[10]
This compoundStreptococcus pyogenesATCC 1916516[10]
Methylenomycin AStaphylococcus aureusDSM 21979 (MRSA)256[11]
Methylenomycin ABacillus subtilisMarburgT192[11]
Methylenomycin AEnterococcus faeciumU0317256[11]

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Testing

This protocol is adapted from standard broth microdilution methods.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution of known concentration

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the target bacteria in the appropriate broth to the mid-logarithmic phase.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions:

    • In a 96-well plate, add 100 µL of broth to all wells except the first column.

    • Add 200 µL of the highest concentration of this compound to be tested to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (wells with bacteria and broth, no antibiotic) and a negative control (wells with broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the target bacteria (e.g., 37°C) for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol for Efflux Pump Inhibitor (EPI) Assay

This protocol is a modification of the MIC assay to assess the effect of an EPI.

Materials:

  • Same as for MIC testing

  • Efflux pump inhibitor (EPI) stock solution

Procedure:

  • Prepare two sets of 96-well plates.

  • Plate 1 (this compound only): Perform a standard MIC assay for this compound as described above.

  • Plate 2 (this compound + EPI):

    • Add the EPI to all wells at a fixed, sub-inhibitory concentration. This concentration should be determined beforehand and should not affect bacterial growth on its own.

    • Perform a 2-fold serial dilution of this compound in the presence of the EPI, following the same procedure as the standard MIC assay.

    • Inoculate with the bacterial suspension.

  • Incubate both plates and determine the MIC in each condition.

  • Analysis: A significant decrease (typically 4-fold or greater) in the MIC of this compound in the presence of the EPI suggests that an efflux pump is contributing to resistance.

Protocol for Gene Knockout Construction (General Overview)

This protocol provides a general workflow for creating a gene knockout in bacteria using homologous recombination. Specific details will vary depending on the bacterial species and the chosen method (e.g., recombineering, suicide vector).

Materials:

  • Target bacterial strain

  • Plasmids for homologous recombination (e.g., a suicide vector containing an antibiotic resistance cassette flanked by regions homologous to the target gene)

  • PCR reagents and primers

  • Electroporator or reagents for chemical transformation

  • Selective agar plates

Procedure:

  • Construct the Knockout Cassette:

    • Using PCR, amplify the upstream and downstream regions (homology arms) of the target gene from the bacterial genomic DNA.

    • Clone these homology arms into a suicide vector on either side of an antibiotic resistance gene.

  • Introduce the Knockout Construct into the Target Bacterium:

    • Transform the target bacteria with the constructed plasmid. This is often done via electroporation or conjugation.

  • Select for Recombinants:

    • Plate the transformed cells on agar containing the antibiotic corresponding to the resistance cassette in the knockout construct. This selects for cells that have integrated the plasmid into their genome.

    • A second selection or screening step is often required to identify double-crossover events where the target gene has been replaced by the resistance cassette.

  • Verify the Knockout:

    • Confirm the gene knockout using PCR with primers that flank the target gene. The PCR product from the knockout mutant will be a different size than that from the wild-type.

    • Further confirmation can be done by Southern blotting or sequencing.

Visualizations

Actinorhodin_Resistance_Troubleshooting Start Reduced this compound Efficacy Confirm_Purity Confirm this compound Purity & Identity Start->Confirm_Purity Determine_MIC Determine MIC of this compound Confirm_Purity->Determine_MIC High_MIC Is MIC High? Determine_MIC->High_MIC Susceptible Strain is Susceptible (Check experimental conditions) High_MIC->Susceptible No Investigate_Resistance Investigate Resistance Mechanism High_MIC->Investigate_Resistance Yes Target_Modification Target Modification (e.g., walRKHI mutation) Investigate_Resistance->Target_Modification Efflux_Pump Efflux Pump Activity Investigate_Resistance->Efflux_Pump Permeability Altered Permeability Investigate_Resistance->Permeability Overcome_Resistance Strategies to Overcome Resistance Target_Modification->Overcome_Resistance Efflux_Pump->Overcome_Resistance Permeability->Overcome_Resistance EPI Use Efflux Pump Inhibitors Overcome_Resistance->EPI Synergy Antibiotic Synergy Overcome_Resistance->Synergy Genetic_Manipulation Genetic Manipulation (Knockout Resistance Gene) Overcome_Resistance->Genetic_Manipulation

Caption: Troubleshooting workflow for reduced this compound efficacy.

WalKR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm WalK WalK (Histidine Kinase) WalR WalR (Response Regulator) WalK->WalR Phosphorylates WalR_P WalR-P WalR->WalR_P DNA DNA WalR_P->DNA Binds to promoter Autolysin_Genes Autolysin Genes DNA->Autolysin_Genes Regulates transcription Cell_Wall_Metabolism Cell Wall Metabolism Autolysin_Genes->Cell_Wall_Metabolism Actinorhodin_Resistance Low-level this compound Resistance Cell_Wall_Metabolism->Actinorhodin_Resistance External_Signal Cell Envelope Stress External_Signal->WalK Activates

Caption: WalKR two-component signaling pathway in S. aureus.

ActAB_Efflux_Regulation ActR ActR (Repressor) actAB_promoter actAB Promoter ActR->actAB_promoter Binds and Represses actAB_genes actAB Efflux Pump Genes actAB_promoter->actAB_genes Transcription ActAB_pump ActAB Efflux Pump actAB_genes->ActAB_pump Translation This compound This compound ActAB_pump->this compound Exports Actinorhodin_Intermediates This compound Biosynthetic Intermediates Actinorhodin_Intermediates->ActR Inhibits Repression This compound->ActR Inhibits Repression

Caption: Regulation of the actAB efflux pump in S. coelicolor.

References

Technical Support Center: Enhancing Actinorhodin Export

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing actinorhodin export from producing cells.

Frequently Asked Questions (FAQs)

Q1: What are the key genes involved in this compound export in Streptomyces coelicolor?

A1: The primary genes responsible for this compound export are located within the act gene cluster. The most critical of these are actA and actB, which are encoded in the actAB operon and are believed to form an export pump complex.[1][2] Their expression is regulated by the transcriptional repressor protein ActR, encoded by the actR gene.[1][2]

Q2: How is the expression of this compound export genes regulated?

A2: The expression of the actAB operon is negatively regulated by the TetR-family repressor protein, ActR.[2][3] Repression by ActR is relieved by the binding of this compound itself or its three-ring biosynthetic intermediates, such as (S)-DNPA.[2][3] This regulatory mechanism ensures that the export machinery is synthesized concurrently with or just before the antibiotic is produced, preventing toxic intracellular accumulation.[2]

Q3: What is the "two-step model" for the activation of this compound export?

A3: The two-step model describes the nuanced regulation of this compound export and resistance.[2]

  • Step 1 (Intracellular Signal): Biosynthetic intermediates of this compound, which are produced inside the cell, bind to ActR. This initial derepression of the actAB operon is sufficient to allow for normal yields of this compound to be exported from the producing cells.[2]

  • Step 2 (Intercellular Signal): As this compound is exported, it can act as an intercellular signal, inducing actAB expression in non-producing cells within the culture. This leads to sustained, high-level expression of the export pumps, conferring culture-wide resistance to the antibiotic.[2]

Q4: Can culture conditions influence this compound production and export?

A4: Yes, culture conditions play a significant role. The pH of the medium is a crucial factor; this compound is typically produced intracellularly at a lower pH (4.5-5.5), while at a more neutral pH (6.0-7.5), a related blue pigment, γ-actinorhodin, is produced and found both intracellularly and extracellularly.[4][5] The choice of carbon source also has a considerable impact. For instance, glucose has been shown to repress this compound production in Streptomyces lividans by inhibiting the transcription of the afsR2 gene, a global regulator of secondary metabolism.[6]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no extracellular blue pigment observed, but the mycelium is red. This compound is being produced but not efficiently exported. This could be due to issues with the expression or function of the ActA/ActB export pumps.Verify the integrity and expression levels of the actAB genes. Consider overexpression of actA and actB. Ensure culture pH is optimal for export (neutral to slightly alkaline).
No blue or red pigment is produced. The this compound biosynthetic pathway is not active. This could be due to mutations in the biosynthetic genes (e.g., actI, actVA) or repressive culture conditions.Confirm the presence and expression of key biosynthetic genes. Optimize culture medium; for example, avoid high glucose concentrations which can be repressive.[6] Consider introducing mutations known to enhance antibiotic production, such as those in ribosomal protein genes (rpsL).[7]
Reduced this compound yield compared to wild-type. A deletion or mutation in the actAB operon can lead to a significant reduction in this compound yield, as export is coupled to efficient biosynthesis.[2]Sequence the actAB operon to check for mutations. If a deletion is confirmed, complement the strain with a functional copy of the operon.
High intracellular but low extracellular this compound. This is a classic sign of impaired export. The export machinery is either absent or non-functional.Investigate the expression of actA and actB. Check for mutations in these genes or their regulator, actR. A non-functional ActR (unable to bind inducers) would lead to constant repression of the export pumps.

Data Summary

Table 1: Impact of Gene Deletions on this compound Production in S. coelicolor

GenotypePhenotypeEffect on this compound YieldReference
ΔactABReduced production of pink/red pigment~5-fold reduction in total this compound yield.[2]
ΔactROverproduction of blue pigment4- to 5-fold higher than wild-type.[2]

Experimental Protocols

Protocol 1: Quantification of Extracellular and Intracellular this compound

This protocol is adapted from methodologies described for quantifying this compound and related pigments.[1][8]

A. Quantification of Extracellular this compound (or γ-actinorhodin)

  • Centrifuge a known volume of culture at 3,000 x g for 5 minutes to pellet the cells.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant to pH 2-3 with 1 N HCl.

  • Add 1/4 volume of chloroform, vortex vigorously, and centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully collect the chloroform phase (which now contains the pigment).

  • Measure the absorbance of the chloroform phase at 542 nm (for γ-actinorhodin).

  • Calculate the concentration using the molar extinction coefficient (ε₅₄₂ = 18,600 M⁻¹cm⁻¹ for γ-actinorhodin in chloroform).[8]

B. Quantification of Intracellular this compound

  • Harvest cells from a known volume of culture by centrifugation (e.g., 25,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with 0.1 N HCl to remove impurities.

  • Resuspend the washed cell pellet in 1 N KOH and mix thoroughly to lyse the cells and solubilize the this compound.

  • Centrifuge at 3,000 x g for 5 minutes to remove cell debris.

  • Collect the supernatant.

  • Measure the absorbance of the supernatant at 640 nm.

  • Calculate the concentration using the molar extinction coefficient (ε₆₄₀ = 25,320 M⁻¹cm⁻¹ for this compound in 1 N KOH).[8]

Protocol 2: Construction of a Gene Deletion Mutant in Streptomyces

This is a generalized protocol for creating a gene deletion mutant, for example, ΔactR or ΔactAB, using a PCR-based homologous recombination method. This method is based on established protocols for Streptomyces gene replacement.[9]

  • Construct the Deletion Cassette:

    • Using PCR, amplify the upstream and downstream flanking regions (each ~1-2 kb) of the target gene (actR or actAB) from S. coelicolor genomic DNA.

    • Amplify a selectable marker, such as an apramycin resistance gene (aac(3)IV).

    • Use fusion PCR or Gibson assembly to ligate the upstream flank, the resistance cassette, and the downstream flank together.

  • Clone into a Conjugation Vector:

    • Clone the assembled deletion cassette into a suitable E. coli - Streptomyces shuttle vector that is temperature-sensitive and can be transferred via conjugation (e.g., a vector derived from pKC1139).

  • Intergeneric Conjugation:

    • Transform the resulting plasmid into a methylation-deficient E. coli strain suitable for conjugation (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor strain and the recipient Streptomyces coelicolor strain to the appropriate growth phase.

    • Mix the donor and recipient cells on a suitable agar medium (e.g., MS agar) and incubate to allow conjugation to occur.

  • Selection of Exconjugants:

    • Overlay the conjugation plates with an appropriate antibiotic to select for Streptomyces exconjugants that have received the plasmid (e.g., nalidixic acid to kill E. coli and apramycin to select for the integrated cassette).

  • Screen for Double Crossover Events:

    • Subculture the exconjugants on a medium containing the selection antibiotic.

    • Screen individual colonies by PCR using primers that anneal outside the flanking regions used for the deletion cassette and primers internal to the deleted gene. A successful double crossover mutant will yield a PCR product of a different size than the wild-type and will not produce a product with the internal primers.

Visualizations

Caption: Regulation of the this compound export system in S. coelicolor.

Troubleshooting_Workflow start Low this compound Export check_pigment Is red/blue pigment visible in mycelium or medium? start->check_pigment no_pigment No pigment produced. Troubleshoot biosynthesis. check_pigment->no_pigment No pigment_present Pigment is produced. check_pigment->pigment_present Yes optimize_conditions Optimize culture conditions (pH, carbon source). no_pigment->optimize_conditions check_location Is pigment primarily intracellular? pigment_present->check_location extracellular Pigment is exported. Consider optimizing yield. check_location->extracellular No intracellular Export is impaired. check_location->intracellular Yes analyze_genes Analyze expression and sequence of actA, actB, actR. intracellular->analyze_genes

Caption: A logical workflow for troubleshooting low this compound export.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Actinorhodin and γ-Actinorhodin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of the actinorhodin analogues, this compound and γ-actinorhodin, with supporting experimental data and protocols.

This guide provides a detailed comparison of the bioactivity of this compound and its lactone derivative, γ-actinorhodin. Both compounds, produced by Streptomyces coelicolor, are members of the benzoisochromanequinone class of antibiotics. While structurally similar, key differences in their chemical makeup lead to distinct biological activities, particularly in their antibacterial efficacy. This document summarizes the available quantitative data, outlines experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.

Chemical Structures at a Glance

This compound is a dimeric molecule characterized by two identical monomeric units linked together. In contrast, γ-actinorhodin is a monomeric lactone derivative. This structural variance significantly influences their physicochemical properties and, consequently, their interactions with biological targets.

Comparative Bioactivity Data

The primary biological activity of both this compound and γ-actinorhodin is their antibacterial effect, predominantly against Gram-positive bacteria. Quantitative data on their minimum inhibitory concentrations (MICs) and cytotoxic concentrations (IC50) are presented below.

Table 1: Antibacterial Activity (MIC, µg/mL)
Bacterial StrainThis compoundγ-Actinorhodin
Staphylococcus aureus SH1000>1284
Staphylococcus aureus (MRSA) JE2>1284
Enterococcus faecalis JH2-2>1288
Enterococcus faecium>1288
Streptococcus pneumoniae D39>1282
Bacillus subtilis 16881

Data sourced from Nass et al., 2017.

Anticancer Activity

Currently, there is a lack of direct comparative studies on the anticancer activity of this compound and γ-actinorhodin in the scientific literature. Individual studies have reported cytotoxic effects of this compound against various cancer cell lines, but specific IC50 values are not consistently available to draw a direct comparison with γ-actinorhodin. Further research is required to fully elucidate and compare their potential as anticancer agents.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the broth microdilution method used by Nass et al., 2017.

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are grown overnight on appropriate agar plates (e.g., Mueller-Hinton Agar).

    • A single colony is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).

    • The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.

  • Preparation of Compound Dilutions:

    • Stock solutions of this compound and γ-actinorhodin are prepared in a suitable solvent (e.g., DMSO).

    • A two-fold serial dilution series is prepared in a 96-well microtiter plate using the appropriate broth medium. The final concentrations should typically range from 128 µg/mL to 0.125 µg/mL.

  • Inoculation and Incubation:

    • An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the compound dilutions.

    • The final volume in each well is typically 100 µL.

    • Control wells containing only broth (sterility control) and bacteria in broth without any compound (growth control) are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (General Protocol)

This is a general protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines using a colorimetric assay like the MTT assay.

  • Cell Culture and Seeding:

    • Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

    • Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well.

    • The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • A serial dilution of the test compound is prepared in the culture medium.

    • The medium from the cell plates is removed and replaced with the medium containing the different concentrations of the compound.

    • Control wells with untreated cells and wells with medium only (blank) are included.

    • The plates are incubated for a further 48-72 hours.

  • MTT Assay and Measurement:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for 2-4 hours at 37°C.

    • The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for comparing bioactivity and the proposed mechanisms of action.

G cluster_0 Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis cluster_3 Comparison Compound_Prep Prepare Stock Solutions (this compound & γ-Actinorhodin) MIC_Assay Antibacterial Assay (Broth Microdilution) Compound_Prep->MIC_Assay IC50_Assay Cytotoxicity Assay (e.g., MTT) Compound_Prep->IC50_Assay Culture_Prep Prepare Bacterial & Cancer Cell Cultures Culture_Prep->MIC_Assay Culture_Prep->IC50_Assay MIC_Determination Determine MIC Values MIC_Assay->MIC_Determination IC50_Calculation Calculate IC50 Values IC50_Assay->IC50_Calculation Comparison Compare Bioactivity Profiles MIC_Determination->Comparison IC50_Calculation->Comparison

Caption: Experimental workflow for comparing the bioactivity of this compound and γ-actinorhodin.

G cluster_0 This compound cluster_1 γ-Actinorhodin Act This compound ROS ↑ Reactive Oxygen Species (ROS) Act->ROS Stress Induction of Cellular Stress Responses ROS->Stress Damage Oxidative, Protein & DNA Damage Stress->Damage Growth_Inhibition Bacteriostatic Effect Damage->Growth_Inhibition gAct γ-Actinorhodin Membrane Interaction with Bacterial Membrane gAct->Membrane Disruption Membrane Potential Disruption Membrane->Disruption Leakage Ion Leakage Disruption->Leakage Cell_Death Bactericidal Effect Leakage->Cell_Death

Caption: Proposed mechanisms of antibacterial action for this compound and γ-actinorhodin.

Conclusion

The available data clearly indicate that γ-actinorhodin possesses significantly more potent antibacterial activity against a range of Gram-positive pathogens compared to its parent compound, this compound. This enhanced efficacy is likely attributable to its distinct chemical structure and mechanism of action, which appears to involve direct interaction with and disruption of the bacterial cell membrane, leading to a bactericidal effect. In contrast, this compound exhibits a more complex, bacteriostatic mode of action mediated by the induction of multiple cellular stress responses. The potential of these compounds in anticancer therapy remains an area for further investigation, with a clear need for direct comparative studies. The experimental protocols and workflows provided herein offer a foundation for researchers to build upon in exploring the full therapeutic potential of these fascinating natural products.

Unraveling the Antimicrobial Strategy of Actinorhodin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth validation of the antibacterial mechanism of actinorhodin, a potent redox-active antibiotic. Through objective comparison with established alternatives and supported by experimental data, this document illuminates the unique multifaceted approach of this compound in combating Gram-positive bacteria.

This compound, a blue-pigmented secondary metabolite produced by Streptomyces coelicolor, exhibits a complex and distinct mode of action against Gram-positive pathogens. Unlike many conventional antibiotics that target a single cellular process, this compound orchestrates a multi-pronged attack, inducing a cascade of cellular stress responses that overwhelm bacterial defenses. This guide delves into the experimental validation of its mechanism, presenting comparative data against well-known antibiotics, vancomycin and daptomycin, and providing detailed protocols for key validation assays.

Comparative Antibacterial Potency

The in vitro efficacy of γ-actinorhodin against key Gram-positive bacteria is comparable to that of established antibiotics such as vancomycin and daptomycin. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of these compounds against Staphylococcus aureus, Enterococcus faecium, and Bacillus subtilis.

AntibioticStaphylococcus aureus (MIC in µg/mL)Enterococcus faecium (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)
γ-Actinorhodin 121
Vancomycin 1 - 21 - 40.5 - 2
Daptomycin 0.5 - 12 - 40.5 - 2

Unveiling the Multifaceted Mechanism of Action

This compound's antibacterial activity stems from a combination of cellular insults, primarily driven by its redox-active nature. Experimental evidence points to three key mechanistic pillars: the induction of oxidative stress, the infliction of DNA damage, and the disruption of cell envelope integrity.

Induction of Oxidative Stress

This compound's quinone structure facilitates redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide within the bacterial cell. This surge in ROS overwhelms the bacterial antioxidant defense systems, causing widespread damage to cellular components. The upregulation of the SoxR regulon, a key component of the oxidative stress response, has been observed in bacteria exposed to this compound, further substantiating this mechanism.

Actinorhodin_Oxidative_Stress_Pathway This compound This compound RedoxCycling Redox Cycling This compound->RedoxCycling ROS Reactive Oxygen Species (ROS) (O2-, H2O2) RedoxCycling->ROS SoxR_inactive SoxR (inactive) [2Fe-2S] ROS->SoxR_inactive Oxidizes CellularDamage Cellular Damage (Proteins, Lipids, DNA) ROS->CellularDamage SoxR_active SoxR (active) [2Fe-2S] oxidized SoxR_inactive->SoxR_active SoxR_regulon SoxR Regulon (Oxidative Stress Response Genes) SoxR_active->SoxR_regulon Activates Transcription Bacteriostasis Bacteriostasis CellularDamage->Bacteriostasis

Caption: this compound-induced oxidative stress pathway.

DNA Damage and the SOS Response

The oxidative stress induced by this compound directly damages bacterial DNA, leading to single and double-strand breaks. This genotoxic stress triggers the bacterial SOS response, a global DNA damage repair mechanism. The SOS response is regulated by the RecA and LexA proteins. DNA damage activates RecA, which in turn promotes the autocleavage of the LexA repressor, leading to the derepression of a suite of genes involved in DNA repair. While the SOS response is a survival mechanism, its prolonged activation can be detrimental and contribute to the overall bacteriostatic effect of this compound.

Actinorhodin_SOS_Response_Pathway This compound This compound ROS ROS This compound->ROS DNA_Damage DNA Damage (Single & Double Strand Breaks) ROS->DNA_Damage RecA_inactive RecA (inactive) DNA_Damage->RecA_inactive Activates RecA_active RecA* RecA_inactive->RecA_active LexA LexA Repressor RecA_active->LexA Promotes Autocleavage SOS_Genes SOS Response Genes (DNA Repair) RecA_active->SOS_Genes Derepresses LexA->SOS_Genes Represses DNA_Repair DNA Repair SOS_Genes->DNA_Repair Expression Bacteriostasis Bacteriostasis DNA_Repair->Bacteriostasis Contributes to

Caption: this compound-induced DNA damage and SOS response.

Targeting the Cell Envelope

In addition to its intracellular effects, this compound also appears to target the bacterial cell envelope. Studies have shown that mutations in the walRKHI operon in Staphylococcus aureus can confer low-level resistance to this compound. The walRK genes encode a two-component regulatory system (WalK/WalR) that plays a critical role in cell wall homeostasis. This suggests that this compound may disrupt cell wall synthesis or integrity, activating the WalK/WalR system as a compensatory response. The exact mechanism of this interaction is still under investigation, but it represents a third, distinct facet of this compound's antibacterial strategy.

Actinorhodin_Cell_Envelope_Stress This compound This compound CellEnvelope Cell Envelope Integrity This compound->CellEnvelope Disrupts? WalK WalK (Sensor Kinase) CellEnvelope->WalK Activates WalK->WalK WalR WalR (Response Regulator) WalK->WalR Phosphorylates WalR_P WalR-P WalR->WalR_P CellWall_Homeostasis_Genes Cell Wall Homeostasis Genes WalR_P->CellWall_Homeostasis_Genes Regulates Transcription CellWall_Repair Cell Wall Repair/ Remodeling CellWall_Homeostasis_Genes->CellWall_Repair Expression Bacteriostasis Bacteriostasis CellWall_Repair->Bacteriostasis Contributes to

Caption: this compound-induced cell envelope stress and the WalK/WalR response.

Experimental Protocols for Mechanism Validation

To facilitate further research and validation of this compound's mechanism of action, detailed protocols for key experimental assays are provided below.

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the generation of ROS in bacterial cells upon treatment with this compound.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus)

  • This compound solution

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Grow bacterial cells to the mid-logarithmic phase.

  • Wash the cells with PBS and resuspend them in fresh medium.

  • Treat the cells with various concentrations of this compound. Include an untreated control.

  • Incubate the cells for a defined period.

  • Add H2DCFDA to the cell suspension to a final concentration of 10 µM.

  • Incubate in the dark for 30 minutes to allow the probe to enter the cells and be deacetylated.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Normalize the fluorescence intensity to the cell density (OD600).

Protocol 2: Assessment of DNA Damage using the Comet Assay

Objective: To detect DNA strand breaks in bacterial cells induced by this compound.

Materials:

  • Bacterial culture

  • This compound solution

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, 1% Triton X-100)

  • Electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

  • SYBR Green or other DNA-binding fluorescent dye

  • Microscope slides pre-coated with agarose

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat bacterial cells with this compound as described in Protocol 1.

  • Harvest the cells and embed them in low-melting-point agarose on a pre-coated microscope slide.

  • Lyse the cells by immersing the slides in lysis solution.

  • Perform alkaline electrophoresis to unwind and separate fragmented DNA.

  • Neutralize the slides.

  • Stain the DNA with SYBR Green.

  • Visualize the comets (head of intact DNA and tail of fragmented DNA) using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

Protocol 3: Evaluation of Cell Membrane Integrity

Objective: To assess the effect of this compound on the integrity of the bacterial cell membrane.

Materials:

  • Bacterial culture

  • This compound solution

  • LIVE/DEAD BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat bacterial cells with this compound as described in Protocol 1.

  • Wash the cells with PBS.

  • Stain the cells with a mixture of SYTO 9 and propidium iodide according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes.

  • Visualize the cells using a fluorescence microscope.

  • Live cells with intact membranes will fluoresce green (SYTO 9), while dead or membrane-compromised cells will fluoresce red (propidium iodide).

  • Quantify the percentage of live and dead cells by counting a representative number of cells in multiple fields of view.

Conclusion

The antibacterial mechanism of this compound is a compelling example of a multi-target strategy that effectively circumvents the limitations of single-target antibiotics. By simultaneously inducing oxidative stress, DNA damage, and cell envelope stress, this compound presents a formidable challenge to bacterial survival. This comprehensive approach not only accounts for its potent activity against Gram-positive bacteria but also suggests a lower propensity for the development of resistance. Further exploration of this compound and its derivatives holds significant promise for the development of novel antibacterial therapies to combat the growing threat of antibiotic-resistant infections. The experimental frameworks provided in this guide offer a robust starting point for researchers to further dissect and validate the intricate antibacterial mechanisms of this promising natural product.

A Comparative Guide to Actinorhodin and Other Polyketide Antibiotics from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of actinorhodin with other prominent polyketide antibiotics produced by Streptomyces species: erythromycin and tetracycline. The information presented is supported by experimental data to aid in research and development decisions.

Overview of Compared Polyketide Antibiotics

Polyketides are a diverse class of natural products synthesized by a wide range of organisms, with the genus Streptomyces being a particularly rich source.[1][2][3] These compounds are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs).[1][3] This guide focuses on three well-characterized polyketide antibiotics:

  • This compound: A blue-pigmented aromatic polyketide produced by Streptomyces coelicolor.[4][5] It is a product of a Type II PKS pathway and serves as a model compound for studying antibiotic biosynthesis.[4][5][6]

  • Erythromycin: A macrolide antibiotic produced by Saccharopolyspora erythraea (formerly Streptomyces erythraeus).[7] It is synthesized via a Type I PKS system and has broad-spectrum activity, particularly against Gram-positive bacteria.[8][9]

  • Tetracycline: A broad-spectrum antibiotic characterized by its four-ring carbocyclic structure.[10][11] It is produced by various Streptomyces species, such as Streptomyces aureofaciens and Streptomyces rimosus, through a Type II PKS pathway.[12][13]

Comparative Performance Data

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values of this compound, erythromycin, and tetracycline against a selection of Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher antimicrobial activity.

AntibioticTarget OrganismGram StainMIC (µg/mL)
This compound Staphylococcus aureusPositive1 - 16
Bacillus subtilisPositive1 - 8
Erythromycin Staphylococcus aureusPositive0.023 - 1024[14]
Streptococcus pyogenesPositive0.004 - 256[14]
Haemophilus influenzaeNegative0.015 - 256[14]
Escherichia coliNegative>128
Acinetobacter baumanniiNegative90.9% resistant[15]
Tetracycline Escherichia coliNegative1 - >128
Shigella spp.Negative1 - 128
Staphylococcus spp.PositiveResistance is common
Streptococcus spp.PositiveResistance is common

Note: MIC values can vary significantly depending on the specific strain and the assay conditions.

Production Yields in Streptomyces

The production yield is a critical factor for the commercial viability of an antibiotic. The table below presents reported production yields for this compound, erythromycin, and tetracycline in their respective producer strains.

AntibioticProducer StrainYield
This compound Streptomyces coelicolor~5-fold reduction in yield with actAB deletion[16]
Erythromycin Saccharopolyspora erythraea1125.66 mg/L (genetically modified strain)[17]
Saccharopolyspora erythraea1.1 g/L/day (vhb recombinant strain)[18]
Saccharopolyspora erythraea298.8 mg/L (promoter engineered strain)[8]
Tetracycline Streptomyces aureofaciens1350 µg/mL[19]
Streptomyces rimosus6.78 mg/g substrate (solid-state fermentation)[12]

Note: Yields are highly dependent on the strain, fermentation conditions, and process optimization.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum (adjusted to a specific concentration, e.g., 5 x 10^5 CFU/mL)

  • Antibiotic stock solution

  • Incubator (37°C)

  • Microplate reader (optional, for measuring optical density)

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the antibiotic in MHB across the wells of a 96-well plate. Typically, 50-100 µL of broth is used per well.[20]

  • Inoculate: Add a standardized bacterial suspension to each well, except for the sterility control wells.[20]

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.[20]

  • Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.[21] This can be assessed visually or by measuring the optical density at 600 nm.[2]

Quantification of this compound

Materials:

  • Streptomyces coelicolor culture

  • KOH (1 M)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Take a known volume of the S. coelicolor culture broth.

  • Extraction: Add an equal volume of 1 M KOH to the culture broth to solubilize the this compound and lyse the cells.

  • Centrifugation: Centrifuge the mixture to pellet the cell debris.

  • Measurement: Measure the absorbance of the supernatant at 640 nm.

  • Quantification: The concentration of this compound can be calculated using its molar extinction coefficient.

Quantification of Erythromycin (HPLC Method)

Materials:

  • Saccharopolyspora erythraea culture

  • Methanol

  • Dibasic phosphate buffer (pH 8.0)

  • HPLC system with a UV detector

  • C18 column

Procedure:

  • Sample Preparation: Extract erythromycin from the culture broth using a suitable solvent like methanol.

  • Dilution: Dilute the extract with a mixture of methanol and dibasic phosphate buffer (pH 8.0) (1:1) to a suitable concentration.[22]

  • HPLC Analysis: Inject the sample into the HPLC system.

  • Detection: Monitor the eluent at a specific wavelength (e.g., 285 nm) to detect erythromycin.[22]

  • Quantification: Determine the concentration of erythromycin by comparing the peak area to a standard curve prepared with known concentrations of erythromycin.

Quantification of Tetracycline (Spectrophotometric Method)

Materials:

  • Streptomyces aureofaciens culture

  • Acidic solvent (e.g., acidified methanol)

  • Spectrophotometer

Procedure:

  • Extraction: Extract tetracycline from the fermentation broth using an acidic solvent.

  • Clarification: Centrifuge the extract to remove any solid particles.

  • Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 355 nm).

  • Quantification: Calculate the concentration of tetracycline using a standard curve prepared with known concentrations of tetracycline.

Biosynthetic and Regulatory Pathways

The biosynthesis of these polyketide antibiotics is tightly regulated at the genetic level. Understanding these pathways is crucial for metabolic engineering efforts to improve production yields.

This compound Biosynthesis Regulation

The biosynthesis of this compound in S. coelicolor is controlled by the act gene cluster.[4] A key pathway-specific positive regulator is ActII-ORF4.[1][10] The expression of actII-ORF4 is itself regulated by various global regulators in response to nutritional and environmental signals.

Actinorhodin_Regulation Nutrient_Limitation Nutrient Limitation (e.g., phosphate, nitrogen) Global_Regulators Global Regulators (e.g., PhoP, AfsR) Nutrient_Limitation->Global_Regulators senses actII_ORF4 actII-ORF4 (Pathway-specific activator) Global_Regulators->actII_ORF4 activates transcription act_Genes This compound Biosynthetic Genes (actI, actIII, etc.) actII_ORF4->act_Genes activates transcription This compound This compound act_Genes->this compound biosynthesis

Regulatory cascade for this compound biosynthesis.
Erythromycin Biosynthesis Regulation

The biosynthesis of erythromycin in S. erythraea is encoded by the ery gene cluster.[23] Unlike many other antibiotic biosynthetic clusters, the ery cluster lacks a pathway-specific regulatory gene.[23][24] Instead, its expression is controlled by global developmental regulators like BldD, which links antibiotic production to morphological differentiation.[23][24]

Erythromycin_Regulation Starvation_Signal Starvation Signal BldD BldD (Global developmental regulator) Starvation_Signal->BldD induces ery_Promoters ery Gene Promoters BldD->ery_Promoters binds to and activates ery_Genes Erythromycin Biosynthetic Genes ery_Promoters->ery_Genes initiates transcription of Erythromycin Erythromycin ery_Genes->Erythromycin biosynthesis

Regulation of erythromycin biosynthesis by BldD.
Tetracycline Biosynthesis Regulation

Tetracycline biosynthesis in Streptomyces is encoded by a gene cluster that includes regulatory genes.[13] The pathway involves the synthesis of a polyketide backbone from a malonamate starter unit and malonyl-CoA extender units, followed by a series of cyclization and modification steps.[25] The regulation often involves a Streptomyces antibiotic regulatory protein (SARP)-like activator.[13]

Tetracycline_Biosynthesis_Pathway Malonamate Malonamate (Starter Unit) Minimal_PKS Minimal PKS (Type II) Malonamate->Minimal_PKS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->Minimal_PKS Polyketide_Backbone Polyketide Backbone Minimal_PKS->Polyketide_Backbone synthesis Aromatic_Intermediate Aromatic Intermediate (e.g., Anhydrotetracycline) Polyketide_Backbone:e->Aromatic_Intermediate:w cyclization Cyclases Cyclases Cyclases->Polyketide_Backbone Tetracycline Tetracycline Aromatic_Intermediate:e->Tetracycline:w modifications Tailoring_Enzymes Tailoring Enzymes (e.g., oxygenases, reductases) Tailoring_Enzymes->Aromatic_Intermediate

Simplified tetracycline biosynthesis pathway.

Conclusion

This compound, erythromycin, and tetracycline represent three distinct and important classes of polyketide antibiotics from Streptomyces and related genera. While this compound is primarily a model compound for research, erythromycin and tetracycline are clinically significant antibiotics. Their performance, in terms of both antimicrobial activity and production yield, varies considerably, highlighting the diverse capabilities of Streptomyces as a source of valuable secondary metabolites. The detailed understanding of their biosynthetic pathways and regulatory networks provides a foundation for rational strain improvement and the generation of novel antibiotic derivatives through metabolic engineering.

References

Validating the Function of Actinorhodin Export Pumps: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The production of secondary metabolites, including many antibiotics, is a hallmark of the genus Streptomyces. To prevent self-toxicity, these bacteria have evolved sophisticated export systems to transport these compounds out of the cell. A key example is the export of the blue-pigmented antibiotic actinorhodin in Streptomyces coelicolor, mediated by the ActA and ActB proteins. Validating the function of these and similar export pumps is crucial for understanding antibiotic resistance, optimizing antibiotic production, and discovering novel therapeutic agents.

This guide provides a comparative overview of key experimental methods to validate the function of this compound export pumps like ActA/ActB. We present supporting data, detailed experimental protocols, and a comparison with alternative validation techniques.

Comparing this compound Export in Wild-Type and Mutant Strains

A primary method to validate the function of ActA/ActB is to compare this compound production in the wild-type S. coelicolor strain with a mutant strain in which the actAB genes have been deleted (ΔactAB).

Quantitative Data Summary
StrainGenotypeExtracellular this compound Production (Relative Units)Intracellular this compound Production (Relative Units)Reference
S. coelicolor M145Wild-type (actAB⁺)~100%~100%[1]
S. coelicolor ΔactABactAB deletion mutant~20%Significantly Reduced[1]
S. coelicolor ΔactAB + pActABComplemented mutantRestored to wild-type levelsRestored to wild-type levels[1]

Note: Relative units are used for comparison, with the wild-type production set to 100%. Actual production values can vary based on culture conditions.

The data clearly indicates that the deletion of actAB leads to a significant reduction in both extracellular and intracellular this compound levels, suggesting that ActA/ActB are crucial for efficient export.[1] Complementation of the mutant with a plasmid carrying the actAB genes restores this compound production, confirming the specific role of these pumps.[1]

Experimental Methodologies for Validating ActA/ActB Function

Several robust experimental approaches can be employed to dissect the function of ActA/ActB. Below are detailed protocols for key methods.

Gene Deletion and Complementation

This is a fundamental technique to establish the in vivo role of the export pumps.

Experimental Protocol:

  • Constructing the actAB Deletion Mutant:

    • Design PCR primers to amplify the regions upstream and downstream of the actAB operon in the S. coelicolor genome.

    • Use these fragments to construct a gene replacement cassette containing a selectable marker (e.g., an apramycin resistance gene) flanked by the amplified homologous regions.

    • Introduce this cassette into a cosmid carrying the act gene cluster.

    • Employ λ RED-mediated recombineering in E. coli to replace the actAB genes on the cosmid with the resistance cassette.

    • Transfer the modified cosmid into S. coelicolor via intergeneric conjugation from a non-methylating E. coli strain (e.g., ET12567/pUZ8002).

    • Select for double-crossover homologous recombinants that have integrated the deletion cassette into the chromosome.

  • Complementation of the ΔactAB Mutant:

    • Clone the wild-type actAB operon with its native promoter into a suitable Streptomyces expression vector (e.g., a low-copy-number plasmid like pHJL401).

    • Introduce the resulting plasmid into the ΔactAB mutant strain via protoplast transformation or conjugation.

    • Select for transformants carrying the complementation plasmid.

  • Analysis of this compound Production:

    • Cultivate the wild-type, ΔactAB mutant, and complemented strains under conditions that induce this compound production (e.g., on R2YE agar or in SMM liquid medium).

    • Quantify both intracellular and extracellular this compound levels spectrophotometrically.

Quantification of this compound

The blue color of this compound allows for straightforward spectrophotometric quantification.

Experimental Protocol:

  • Extracellular this compound:

    • Centrifuge a sample of the liquid culture to pellet the mycelium.

    • Transfer the supernatant to a new tube.

    • Add 1N KOH to the supernatant to a final pH > 8.0, which turns the this compound blue.

    • Measure the absorbance at 640 nm (A₆₄₀).

    • Calculate the concentration using a molar extinction coefficient.

  • Intracellular this compound:

    • Wash the mycelial pellet from the culture sample with 0.1 N HCl.

    • Resuspend the pellet in 1N KOH to lyse the cells and solubilize the intracellular this compound.

    • Centrifuge to remove cell debris.

    • Measure the A₆₄₀ of the supernatant.

Reporter Gene Assays

Reporter genes such as lux (luciferase) or gfp (green fluorescent protein) can be used to monitor the expression of the actAB promoter (PactAB) in response to various stimuli.

Experimental Protocol:

  • Constructing the Reporter Strain:

    • Fuse the promoter region of the actAB operon to a promoterless luxCDABE or gfp gene in an integrative Streptomyces vector.

    • Introduce this reporter construct into the desired S. coelicolor strains (e.g., wild-type and various mutant backgrounds).

  • Measuring Reporter Activity:

    • For lux reporters, measure luminescence at different time points of growth using a luminometer. Normalize the readings to cell density (e.g., optical density at 600 nm).

    • For gfp reporters, measure fluorescence using a fluorometer or visualize expression via fluorescence microscopy.

    • Test the effect of inducers by adding this compound or its biosynthetic intermediates to the culture and monitoring the reporter signal.[1]

Visualizing Experimental Workflows and Regulatory Pathways

Gene_Deletion_Workflow cluster_Ecoli In E. coli cluster_Streptomyces In Streptomyces coelicolor PCR_amplify PCR amplify flanking regions of actAB Construct_cassette Construct deletion cassette (resistance gene) PCR_amplify->Construct_cassette Recombineering λ RED Recombineering in E. coli with act cosmid Construct_cassette->Recombineering Modified_cosmid Modified cosmid (ΔactAB::resistance) Recombineering->Modified_cosmid Methylation_deficient_host Transfer to non-methylating E. coli (ET12567/pUZ8002) Modified_cosmid->Methylation_deficient_host Conjugation Intergeneric Conjugation Methylation_deficient_host->Conjugation Selection Select for double crossover recombinants Conjugation->Selection Verify_mutant Verify ΔactAB mutant (PCR, Southern blot) Selection->Verify_mutant

Caption: Workflow for creating an actAB deletion mutant in S. coelicolor.

ActAB_Regulation Act_precursors This compound precursors ActR ActR (repressor) Act_precursors->ActR inactivates Actinorhodin_intra Intracellular This compound Actinorhodin_intra->ActR inactivates ActA_ActB ActA/ActB pumps Actinorhodin_intra->ActA_ActB exported by P_actAB actAB promoter ActR->P_actAB represses P_actAB->ActA_ActB expresses Actinorhodin_extra Extracellular This compound ActA_ActB->Actinorhodin_extra

Caption: Regulation of the actAB operon by ActR and this compound.

Alternative and Complementary Validation Methods

While gene deletion and reporter assays are powerful, other methods can provide complementary and more nuanced insights into the function of ActA/ActB.

MethodPrincipleAdvantagesDisadvantages
Substrate Accumulation Assays Measures the intracellular accumulation of a fluorescent substrate (e.g., ethidium bromide, Hoechst 33342) in wild-type vs. mutant strains. Lower accumulation in wild-type suggests active efflux.High-throughput, real-time measurements possible. Can be used to screen for inhibitors.Relies on a surrogate fluorescent substrate, not the native antibiotic. May not perfectly mimic this compound transport.
Heterologous Expression The actA and/or actB genes are expressed in a host organism that does not naturally produce this compound (e.g., E. coli or other Streptomyces species). The ability of the host to confer resistance to or transport this compound is then assessed.Isolates the function of the pump from the complex regulatory network of the native host. Useful for studying substrate specificity.The protein may not be correctly folded or functional in the heterologous host. The required co-factors or membrane environment may be absent.
In Vitro Transport Assays The purified ActA/ActB proteins are reconstituted into artificial lipid vesicles (proteoliposomes). The transport of radiolabeled or fluorescently tagged this compound across the vesicle membrane is then measured.Provides direct evidence of transport activity. Allows for detailed kinetic studies and determination of the energy source (e.g., ATP or proton motive force).Technically challenging to purify and reconstitute membrane proteins in a functional state. May not fully recapitulate the in vivo environment.
Mass Spectrometry-Based Approaches Directly measures the concentration of intracellular and extracellular this compound using techniques like LC-MS/MS.Highly sensitive and specific for the native substrate. Can be used to quantify multiple metabolites simultaneously.Requires specialized equipment and expertise. Sample preparation can be complex.
Comparison with Other Antibiotic Export Pumps

The ActA/ActB system can be compared to other well-characterized antibiotic export pumps to understand common and unique features.

Pump SystemOrganismAntibiotic(s) TransportedTransporter FamilyKey Features
ActA/ActB Streptomyces coelicolorThis compoundMFS (ActA) and RND (ActB)Part of the biosynthetic gene cluster. Regulated by a TetR-family repressor (ActR) that senses the antibiotic and its precursors.
TcmA/TcmB Streptomyces glaucescensTetracenomycin CABC transporterTcmA is the ATPase, and TcmB is the membrane-spanning domain. Also encoded within the biosynthetic gene cluster.
AcrAB-TolC Escherichia coliMultiple drugs (e.g., tetracycline, chloramphenicol, fluoroquinolones)RND (AcrB)A tripartite system that spans both the inner and outer membranes of this Gram-negative bacterium. A major contributor to clinical multidrug resistance.

Conclusion

Validating the function of this compound export pumps like ActA and ActB requires a multi-faceted approach. While genetic methods such as gene deletion and complementation provide definitive in vivo evidence of their role, a combination of reporter assays, substrate accumulation studies, and potentially more specialized techniques like heterologous expression and in vitro transport assays can offer a more complete picture of their regulation, substrate specificity, and mechanism of action. By employing these methods, researchers can gain valuable insights into the fundamental processes of antibiotic production and resistance, paving the way for the development of new strategies to combat infectious diseases and enhance the production of valuable secondary metabolites.

References

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